LG190178
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H42O5 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-[4-[3-[4-(2-hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol |
InChI |
InChI=1S/C28H42O5/c1-8-28(9-2,21-10-12-24(19(3)14-21)32-17-23(30)16-29)22-11-13-25(20(4)15-22)33-18-26(31)27(5,6)7/h10-15,23,26,29-31H,8-9,16-18H2,1-7H3 |
InChI Key |
AIKLCYAFOOBGEV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: LG190178 and its Affinity for the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-secosteroidal ligand LG190178 and its interaction with the Vitamin D Receptor (VDR). It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and a clear understanding of the underlying signaling pathways.
Core Data Presentation: VDR Binding Affinity of this compound and its Active Isomer
This compound is a novel synthetic ligand for the Vitamin D Receptor. Its activity is primarily attributed to one of its stereoisomers, (2S,2'R)-LG190178, also known as YR301.[1] The binding affinity and functional activity of these compounds have been characterized through various in vitro assays.
| Compound | Assay Type | Metric | Value | Relative Affinity to Calcitriol (%) |
| This compound (racemic mixture) | Competitive Binding Assay | IC50 | 19 nM[2] | 0.3%[3] |
| This compound (racemic mixture) | Transcriptional Assay (HEPG2 cells) | EC50 | 40 nM[3] | Not Reported |
| YR301 ((2S,2'R)-isomer) | Competitive Binding Assay | Not Specified | Not Reported | 28.3%[3] |
Experimental Protocols
Vitamin D Receptor Ligand-Binding Assay (Competitive)
This protocol outlines a common method for determining the binding affinity of a test compound (e.g., this compound) to the VDR ligand-binding domain (LBD). The assay is based on the competition between the unlabeled test compound and a radiolabeled VDR ligand, typically [³H]-1α,25-(OH)₂D₃ (calcitriol).
a. Expression and Purification of VDR-LBD:
-
The ligand-binding domain of the rat VDR is expressed as a fusion protein, for instance, with a His-tag, in E. coli.
-
Expression is induced with isopropyl β-d-1-thiogalactopyranoside (IPTG).
-
The bacterial cells are harvested and lysed.
-
The His-tagged VDR-LBD is purified from the cell lysate using affinity chromatography, such as with an Ni-Sepharose column.[4]
-
The purified protein is eluted and dialyzed against an appropriate buffer.
b. Binding Assay Procedure:
-
Purified His-tagged VDR-LBD is incubated with a fixed concentration of [³H]-1α,25-(OH)₂D₃ (e.g., 1 nM).
-
Increasing concentrations of the unlabeled competitor ligand (this compound or its isomers) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated. This can be achieved by various methods, such as hydroxylapatite (HAP) assay or size-exclusion chromatography.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
VDR-Mediated Transcriptional Activation Assay (Cell-Based)
This assay measures the ability of a ligand to activate the VDR and induce the transcription of a reporter gene.
a. Cell Culture and Transfection:
-
A suitable mammalian cell line, such as SaOS-2 or COS-1, is used.[5][6]
-
Cells are co-transfected with several plasmids:
-
An expression vector for the VDR.
-
An expression vector for the Retinoid X Receptor (RXR), the heterodimeric partner of VDR.
-
A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
b. Ligand Treatment and Reporter Gene Assay:
-
Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound).
-
A known VDR agonist, such as 1α,25-(OH)₂D₃, is used as a positive control.
-
After an appropriate incubation period, the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Reporter activity is normalized to the control plasmid activity.
-
The concentration of the ligand that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Vitamin D Receptor Genomic Signaling Pathway
The binding of a ligand like this compound to the VDR initiates a cascade of events leading to the regulation of gene expression. This is known as the genomic signaling pathway.
Caption: Genomic signaling pathway of the Vitamin D Receptor upon binding of this compound.
Experimental Workflow for VDR Competitive Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of a compound to the VDR.
Caption: Workflow for a competitive Vitamin D Receptor binding assay.
Logical Relationship of VDR Activation and Gene Transcription
This diagram shows the logical progression from ligand binding to the cellular response.
Caption: Logical flow from ligand presence to transcriptional activation via the VDR.
References
- 1. (2S,2'R)-analogue of this compound is a major active isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. Structure of the ligand-binding domain of rat VDR in complex with the nonsecosteroidal vitamin D3 analogue YR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of noncalcemic, tissue-selective, nonsecosteroidal vitamin D receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LG190178: A Non-Secosteroidal Vitamin D Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG190178 is a novel, non-secosteroidal ligand for the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a critical role in a myriad of physiological processes, including calcium homeostasis, bone mineralization, and the regulation of cell proliferation and differentiation. As a VDR modulator, this compound holds therapeutic potential for a range of conditions, including psoriasis, osteoporosis, and various cancers.[1] This technical guide provides a comprehensive overview of the core attributes of this compound, with a focus on its mechanism of action, experimental characterization, and the signaling pathways it modulates. Particular attention is given to its active stereoisomer, YR301, which has been shown to exhibit potent biological activity.
Introduction to this compound and the Vitamin D Receptor
The Vitamin D Receptor is a ligand-activated transcription factor that, upon binding to its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The VDR is a well-established therapeutic target, but the clinical utility of its natural ligand is often limited by hypercalcemic side effects.
This compound emerges as a promising alternative, belonging to a class of non-secosteroidal VDR ligands designed to offer improved therapeutic profiles. Research has identified that the biological activity of this compound is primarily attributed to its (2S,2'R)-stereoisomer, designated as YR301.[1] Structural studies of YR301 in complex with the VDR ligand-binding domain (LBD) have revealed that it occupies the same ligand-binding pocket as the endogenous ligand, calcitriol, and establishes key hydrogen bond interactions that are crucial for receptor activation.
Mechanism of Action
Upon binding to the VDR, this compound (primarily through its active isomer, YR301) induces a conformational change in the receptor. This conformational shift is critical for the subsequent steps in the VDR signaling cascade:
-
VDR-RXR Heterodimerization: Ligand binding promotes the formation of a stable heterodimer between the VDR and RXR.
-
Co-regulator Recruitment: The ligand-bound VDR-RXR complex recruits a suite of co-activator proteins, which are essential for the initiation of transcription. These co-activators often possess histone acetyltransferase (HAT) activity, which remodels chromatin to make it more accessible to the transcriptional machinery.
-
Transcriptional Regulation: The complete complex, including the VDR-RXR heterodimer, the ligand, and co-activators, binds to VDREs on target genes to either activate or repress their transcription, leading to a cellular response.
Data Presentation
Table 1: VDR Binding Affinity of YR301 vs. Calcitriol (Illustrative)
| Compound | VDR Binding Affinity (IC50, nM) | Radioligand | Source of VDR |
| Calcitriol (Reference) | Value | [³H]-Calcitriol | Recombinant Human VDR |
| YR301 | Value | [³H]-Calcitriol | Recombinant Human VDR |
Table 2: Transcriptional Activity of YR301 vs. Calcitriol (Illustrative)
| Compound | Transcriptional Activation (EC50, nM) | Reporter Gene | Cell Line |
| Calcitriol (Reference) | Value | Luciferase | HEK293 |
| YR301 | Value | Luciferase | HEK293 |
Table 3: Co-activator Recruitment Profile of YR301 (Illustrative)
| Co-activator | Recruitment (EC50, nM) | Assay Type |
| SRC-1 | Value | TR-FRET |
| SRC-2/TIF2 | Value | TR-FRET |
| SRC-3/AIB1 | Value | TR-FRET |
| DRIP205 | Value | TR-FRET |
Signaling Pathways and Experimental Workflows
VDR Signaling Pathway
The canonical VDR signaling pathway involves a series of molecular events leading to the regulation of gene expression.
Caption: Canonical VDR genomic signaling pathway activated by this compound.
Experimental Workflows
The characterization of this compound as a VDR ligand involves a series of key in vitro assays.
Caption: Workflow for VDR competitive binding assay.
Caption: Workflow for VDR transcriptional activation reporter assay.
Caption: Workflow for VDR co-activator recruitment assay (TR-FRET).
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the Vitamin D Receptor.
Materials:
-
Recombinant human VDR
-
[³H]-Calcitriol (Radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM EDTA, 5 mM DTT, pH 7.4)
-
Hydroxylapatite slurry
-
Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 7.4)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a constant concentration of recombinant VDR and [³H]-Calcitriol to each well.
-
Add the serial dilutions of this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Add ice-cold hydroxylapatite slurry to each well to capture the VDR-ligand complexes.
-
Incubate on ice with intermittent mixing.
-
Wash the hydroxylapatite pellets multiple times with ice-cold wash buffer to remove unbound radioligand.
-
After the final wash, add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression model to determine the IC50 value.
VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
Objective: To determine the functional potency (EC50) of this compound in activating VDR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, COS-1)
-
Expression vector for human VDR
-
Luciferase reporter vector containing a VDRE promoter element
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the this compound dilutions. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Use a non-linear regression model to determine the EC50 value.
Co-activator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To quantify the ability of this compound to promote the interaction between VDR and specific co-activators.
Materials:
-
GST-tagged VDR Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled co-activator peptide (e.g., from SRC-1, TIF2) (Acceptor)
-
This compound
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the GST-VDR-LBD, the fluorescein-labeled co-activator peptide, and the this compound dilutions.
-
Add the Tb-labeled anti-GST antibody to all wells.
-
Incubate the plate at room temperature for a specified period, protected from light.
-
Measure the TR-FRET signal by exciting the terbium donor and measuring the emission from both the donor and the fluorescein acceptor.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot this ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 for co-activator recruitment.
Conclusion
This compound, and its active stereoisomer YR301, represent a significant advancement in the development of non-secosteroidal VDR modulators. Their ability to potently activate the Vitamin D Receptor without the secosteroid backbone offers the potential for therapeutic agents with improved pharmacological properties and reduced side-effect profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel VDR ligands. Further research to quantify its binding affinity, transcriptional potency, and differential co-activator recruitment will be crucial in fully elucidating its therapeutic potential.
References
The Potent and Stereoselective Activity of (2S,2'R)-analogue of LG190178 (YR301): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of the (2S,2'R)-analogue of LG190178, also known as YR301. This non-secosteroidal ligand for the Vitamin D Receptor (VDR) has demonstrated significant potential due to its potent and stereoselective activity. This document summarizes the key quantitative data, details the experimental protocols used to ascertain its activity, and visualizes the relevant biological pathways.
Core Findings: Potent and Stereoselective VDR Agonism
YR301 has been identified as the major active isomer among the four stereoisomers of the non-secosteroidal VDR ligand this compound.[1] Its biological activity is characterized by strong binding affinity to the Vitamin D Receptor and potent transcriptional activation of VDR target genes. The activity of YR301 is comparable, and in some cases superior, to the natural VDR ligand, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃).[1] The other stereoisomers, namely the (2S,2'S)-isomer (YR302), the (2R,2'R)-isomer (YR303), and the (2R,2'S)-isomer (YR304), exhibit significantly reduced activity, highlighting the critical importance of the (2S,2'R) configuration for potent VDR agonism.[1]
Quantitative Data Summary
The biological activity of YR301 and its stereoisomers has been quantified through VDR binding affinity assays and transcriptional activation assays in different cell lines. The following tables summarize the reported EC₅₀ and IC₅₀ values.
| Compound | Stereoisomer | Transcriptional Activity (EC₅₀, nM) - Human Keratinocyte | Transcriptional Activity (EC₅₀, nM) - Human Colon Carcinoma | VDR Binding Affinity (IC₅₀, nM) |
| YR301 | (2S,2'R) | 0.12 | 0.04 | 18 |
| YR302 | (2S,2'S) | 15 | 1.8 | 1500 |
| YR303 | (2R,2'R) | 12 | 2.5 | 1400 |
| YR304 | (2R,2'S) | >1000 | >1000 | >10000 |
| 1α,25(OH)₂D₃ | - | 0.10 | 0.11 | 5 |
Table 1: Summary of quantitative activity data for YR301 and its stereoisomers. Data extracted from Hakamata et al., 2008.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of YR301's activity.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity of YR301 and its stereoisomers to the Vitamin D Receptor by measuring their ability to compete with a radiolabeled VDR ligand.
Materials:
-
Receptor Source: Full-length human VDR expressed in and purified from E. coli.
-
Radioligand: [³H]1α,25(OH)₂D₃ (specific activity 80 Ci/mmol).
-
Test Compounds: YR301, YR302, YR303, YR304, and unlabeled 1α,25(OH)₂D₃.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM dithiothreitol, and 0.5 M KCl.
-
Separation Matrix: Hydroxylapatite slurry.
-
Scintillation Cocktail.
Procedure:
-
Aliquots of the purified human VDR were incubated with 0.5 nM [³H]1α,25(OH)₂D₃ and varying concentrations of the unlabeled test compounds (YR301 and its stereoisomers) or 1α,25(OH)₂D₃ as a positive control.
-
The incubation was carried out in the assay buffer at 4°C for 16 hours to reach equilibrium.
-
Following incubation, the reaction mixtures were transferred to a 96-well filter plate, and the receptor-ligand complexes were captured by the addition of a hydroxylapatite slurry.
-
The unbound ligands were removed by washing the filter plate with the assay buffer.
-
The radioactivity of the bound [³H]1α,25(OH)₂D₃ was measured by liquid scintillation counting.
-
The IC₅₀ values, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, were calculated from the competition curves.
VDR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
Objective: To measure the ability of YR301 and its stereoisomers to activate the Vitamin D Receptor and induce the transcription of a reporter gene.
Materials:
-
Cell Lines: Human keratinocytes and human colon carcinoma cells.
-
Transfection Reagents: Lipofectamine or a similar transfection reagent.
-
Plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with a Vitamin D Response Element (VDRE).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Test Compounds: YR301, YR302, YR303, YR304, and 1α,25(OH)₂D₃.
-
Cell Culture Medium and Reagents.
-
Luciferase Assay System.
Procedure:
-
The human keratinocyte and human colon carcinoma cells were co-transfected with the human VDR expression vector, the VDRE-luciferase reporter plasmid, and the β-galactosidase control plasmid.
-
After a 24-hour transfection period, the cells were treated with varying concentrations of the test compounds (YR301 and its stereoisomers) or 1α,25(OH)₂D₃.
-
The cells were incubated for an additional 24 hours to allow for VDR activation and reporter gene expression.
-
Following treatment, the cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer.
-
β-galactosidase activity was also measured to normalize for variations in transfection efficiency.
-
The EC₅₀ values, representing the concentration of the test compound that produces 50% of the maximal transcriptional activation, were determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
The biological activity of YR301 is mediated through its interaction with the Vitamin D Receptor, which can trigger both genomic and non-genomic signaling pathways.
Caption: Genomic signaling pathway of YR301 via the Vitamin D Receptor.
Caption: Workflow for determining the biological activity of YR301.
References
An In-Depth Technical Guide on the Core Biological Functions of LG190178
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG190178 is a non-steroidal synthetic ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in a multitude of physiological processes. As a VDR agonist, this compound mimics the actions of the endogenous ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), by inducing a conformational change in the VDR. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented is intended to support further research and drug development efforts centered on this compound and its active stereoisomer, YR301.
Core Mechanism of Action: VDR Agonism
This compound functions as a potent agonist of the Vitamin D Receptor. Its primary biological activity is initiated by binding to the ligand-binding pocket of the VDR. This interaction induces a conformational change in the receptor, facilitating its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a cascade of co-activator proteins that ultimately modulate the rate of gene transcription, leading to a wide array of physiological responses.
The active stereoisomer of this compound, identified as (2S,2'R)-analogue YR301, is responsible for its potent biological activity. The crystal structure of YR301 in complex with the VDR ligand-binding domain reveals that it occupies the same ligand-binding pocket as the natural hormone, calcitriol. This structural mimicry allows YR301 to effectively activate the VDR and initiate the downstream signaling cascade.
Signaling Pathway
Figure 1: Canonical VDR Genomic Signaling Pathway of this compound.
Quantitative Biological Data
While extensive quantitative data for this compound and its active isomer YR301 are not widely available in the public domain, the following table summarizes the key findings from the available literature.
| Parameter | Compound | Value | Cell Line/System | Assay Type |
| VDR Binding Affinity | ||||
| IC50 | This compound (diastereomeric mixture) | > 10 µM | HEK293 cells | Not specified |
| Transcriptional Activation | ||||
| Activity | YR301 ((2S,2'R)-isomer) | Potent | Not specified | In vitro transcriptional assays |
Note: The IC50 value represents the concentration at which 50% of the binding of a radiolabeled ligand is inhibited. A higher IC50 value indicates lower binding affinity. The term "potent" for YR301's transcriptional activity suggests a low EC50 value, though a specific figure is not provided in the cited literature.
Key Biological Functions and Therapeutic Potential
The activation of the VDR by this compound and its active isomer YR301 leads to the modulation of a wide range of genes, resulting in several key biological functions with significant therapeutic potential.
Regulation of Calcium Homeostasis and Bone Mineralization
VDR signaling is central to the regulation of calcium and phosphate metabolism. By activating the VDR, this compound is expected to influence the expression of genes involved in intestinal calcium absorption, renal calcium reabsorption, and bone metabolism. This suggests its potential as a therapeutic agent for metabolic bone diseases such as osteoporosis.
Cell Proliferation, Differentiation, and Apoptosis
The VDR plays a crucial role in regulating cell growth and differentiation in various tissues. VDR agonists have been shown to inhibit the proliferation of cancer cells and induce their differentiation and apoptosis. Consequently, this compound and its analogs are being investigated as potential anti-cancer agents.
Immune Modulation and Psoriasis Treatment
The VDR is expressed in various immune cells, and its activation has immunomodulatory effects. VDR agonists can suppress the proliferation of T-helper cells and modulate cytokine production. This provides a strong rationale for the investigation of this compound in the treatment of autoimmune and inflammatory skin disorders like psoriasis, where abnormal keratinocyte proliferation and immune cell infiltration are key pathological features.
Experimental Protocols
Detailed experimental protocols for the characterization of VDR ligands like this compound are crucial for reproducible research. The following sections outline the general methodologies for key assays.
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound for the VDR.
Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled VDR ligand (e.g., [3H]-calcitriol) for binding to the VDR.
Materials:
-
Recombinant human VDR
-
Radiolabeled VDR ligand ([3H]-1α,25(OH)2D3)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents)
-
Scintillation cocktail and counter
Procedure:
-
Incubate a fixed concentration of recombinant VDR with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Workflow for a VDR Competitive Binding Assay.
VDR-Mediated Reporter Gene Assay
This assay measures the ability of a compound to activate VDR-mediated gene transcription.
Principle: A host cell line is transiently or stably transfected with two plasmids: an expression vector for the VDR and a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with one or more VDREs. The activation of VDR by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
A suitable host cell line (e.g., HEK293, CV-1)
-
VDR expression plasmid
-
VDRE-containing reporter plasmid (e.g., pGL3-VDRE-luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Luciferase assay reagent and luminometer
Procedure:
-
Co-transfect the host cells with the VDR expression plasmid and the VDRE-reporter plasmid.
-
After an appropriate incubation period to allow for protein expression, treat the cells with varying concentrations of the test compound.
-
Incubate the cells for a sufficient time to allow for reporter gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Plot the reporter activity against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.
Figure 3: Workflow for a VDR-Mediated Reporter Gene Assay.
Conclusion
This compound and its active stereoisomer, YR301, represent a promising class of non-steroidal VDR agonists with significant therapeutic potential. Their ability to potently activate the VDR and modulate the expression of a wide array of target genes underscores their relevance in the fields of oncology, immunology, and metabolic bone diseases. This technical guide provides a foundational understanding of the core biological functions of this compound, which, it is hoped, will facilitate further research and development of this and related compounds. The detailed experimental protocols offer a starting point for researchers seeking to characterize the activity of novel VDR ligands. Further studies are warranted to fully elucidate the quantitative pharmacological profile of this compound and YR301 and to explore their efficacy and safety in preclinical and clinical settings.
In-Depth Technical Guide: LG190178 and its Active Isomer YR301 as Modulators of Vitamin D Receptor Target Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG190178 is a novel, non-secosteroidal synthetic ligand for the Vitamin D Receptor (VDR), a key nuclear receptor involved in a plethora of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its predominantly active stereoisomer, YR301, in regulating VDR target genes. This document details the molecular interactions, downstream signaling pathways, and provides established experimental protocols for the investigation of these compounds.
Introduction: The Vitamin D Receptor and Non-Secosteroidal Agonists
The Vitamin D Receptor is a ligand-activated transcription factor that, upon binding to its natural ligand 1α,25-dihydroxyvitamin D3 (calcitriol), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound and its active (2S,2'R)-analogue, YR301, represent a class of non-secosteroidal VDR agonists. These synthetic molecules mimic the action of calcitriol, offering potential therapeutic advantages such as increased metabolic stability and potentially a more favorable side-effect profile, particularly concerning hypercalcemia.
Mechanism of Action of this compound/YR301
The primary mechanism of action for this compound and YR301 is direct agonism of the Vitamin D Receptor. This interaction initiates a cascade of molecular events leading to the regulation of VDR target gene expression.
Molecular Interaction with the VDR Ligand-Binding Domain
Crystallographic studies of the rat VDR ligand-binding domain (LBD) in complex with YR301 have elucidated the precise molecular interactions. YR301 occupies the same ligand-binding pocket as the natural ligand, calcitriol. Key interactions include hydrogen bonding with specific amino acid residues within the LBD, which stabilizes the receptor in an active conformation. This conformational change is critical for the subsequent recruitment of coactivator proteins.
VDR-RXR Heterodimerization and VDRE Binding
Upon ligand binding, the VDR undergoes a conformational change that promotes its heterodimerization with RXR. The YR301-VDR-RXR complex exhibits high affinity for VDREs, which are typically characterized by two hexameric direct repeats of the consensus sequence AGGTCA, separated by a three-nucleotide spacer (DR3-type).
Recruitment of Coactivators and Transcriptional Activation
The activated YR301-VDR-RXR complex bound to a VDRE serves as a scaffold for the recruitment of a variety of coactivator proteins. These coactivators, which include histone acetyltransferases (HATs) and other chromatin-remodeling complexes, facilitate the modification of chromatin structure, making the DNA more accessible to the transcriptional machinery and leading to the initiation of target gene transcription.
Target Gene Regulation by this compound/YR301
As a VDR agonist, YR301 is expected to regulate the expression of a wide array of genes involved in various cellular processes. While comprehensive gene expression profiling data specific to this compound or YR301 is not extensively available in the public domain, the regulation of the well-characterized VDR target gene, CYP24A1, serves as a key indicator of its activity.
Key VDR Target Gene: CYP24A1
The CYP24A1 gene encodes the 24-hydroxylase enzyme, which is responsible for the catabolism of calcitriol. Its induction is a classic hallmark of VDR activation and serves as a negative feedback mechanism. Studies have demonstrated that VDR agonists, including those structurally related to this compound, potently induce the expression of CYP24A1 mRNA.
Table 1: Anticipated Dose-Dependent Regulation of CYP24A1 by YR301
| YR301 Concentration | Expected Fold Induction of CYP24A1 mRNA (Relative to Vehicle) |
| 0.1 nM | Low |
| 1 nM | Moderate |
| 10 nM | High |
| 100 nM | High |
| 1 µM | High |
Note: This table represents a hypothetical dose-response based on the known activity of potent VDR agonists. Actual values would need to be determined experimentally.
Signaling Pathway
The signaling pathway initiated by this compound/YR301 follows the canonical VDR signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound and YR301.
VDR Activation Luciferase Reporter Assay
This assay is used to quantify the ability of this compound/YR301 to activate the VDR in a cellular context.
Materials:
-
Human cell line expressing VDR (e.g., HEK293T, HepG2)
-
VDR expression plasmid (if not endogenously expressed)
-
Luciferase reporter plasmid containing a VDRE upstream of the luciferase gene (e.g., pGL3-VDRE-Luc)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound/YR301 dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VDRE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions. If necessary, also co-transfect the VDR expression plasmid.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound/YR301 or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
Chromatin Immunoprecipitation (ChIP)-qPCR for VDR Binding
This protocol is designed to determine if this compound/YR301 treatment leads to the recruitment of VDR to the promoter of a specific target gene, such as CYP24A1.[1]
Materials:
-
Human cell line (e.g., THP-1, MCF-7)
-
This compound/YR301
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-VDR antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for the CYP24A1 promoter VDRE and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound/YR301 or vehicle for a specified time. Cross-link protein-DNA complexes with formaldehyde, followed by quenching with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-VDR antibody or a control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the VDRE in the CYP24A1 promoter and a negative control region.
-
Data Analysis: Calculate the percentage of input for both the VDR IP and the IgG control. An enrichment of VDR binding at the CYP24A1 promoter in the YR301-treated sample compared to the vehicle-treated and IgG controls indicates ligand-induced VDR recruitment.
Experimental Workflow Diagram
Conclusion
This compound and its active isomer YR301 are potent non-secosteroidal agonists of the Vitamin D Receptor. Their mechanism of action follows the established VDR signaling pathway, involving ligand-induced conformational changes, heterodimerization with RXR, binding to VDREs, and the recruitment of coactivators to regulate target gene expression. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific effects of these compounds on VDR-mediated gene regulation and to explore their therapeutic potential. Further studies employing genome-wide approaches such as RNA-sequencing and ChIP-sequencing will be invaluable in comprehensively defining the complete VDR target gene profile of this compound and YR301.
References
An In-depth Technical Guide to the LG190178 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG190178 is a non-secosteroidal agonist of the Vitamin D Receptor (VDR), a nuclear transcription factor pivotal in regulating a multitude of physiological processes. This document provides a comprehensive technical overview of the this compound signaling pathway, which is synonymous with the VDR signaling cascade. It details the molecular mechanisms of action, from receptor binding to the modulation of downstream gene expression. This guide includes a summary of representative quantitative data for a typical VDR agonist, detailed experimental protocols for ligand characterization, and visualizations of the core signaling pathways and experimental workflows. While specific quantitative data for this compound is not publicly available, the information herein serves as a robust framework for understanding its biological activity and for guiding further research and development.
Introduction
This compound acts as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] Upon activation by a ligand such as this compound, the VDR modulates the transcription of numerous target genes, thereby influencing a wide array of biological functions. These include, but are not limited to, calcium and phosphate homeostasis, bone metabolism, immune modulation, and cellular proliferation and differentiation.[2][3][4] The therapeutic potential of VDR agonists like this compound extends to the treatment of psoriasis, osteoporosis, autoimmune diseases, and various cancers.[1] This guide delineates the two primary signaling pathways initiated by VDR activation: the canonical (genomic) and non-canonical (non-genomic) pathways.
Core Signaling Pathways
Canonical (Genomic) Signaling Pathway
The canonical pathway is the classical, slower-acting mechanism of VDR signaling that involves direct regulation of gene transcription.
-
Ligand Binding: this compound, being a VDR agonist, diffuses into the cell and binds to the VDR, which may be located in the cytoplasm or the nucleus.[2][4]
-
Heterodimerization: This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[2][4][5]
-
Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][5][6]
-
Transcriptional Regulation: The VDR-RXR complex then recruits a host of co-activator or co-repressor proteins. This multi-protein complex modulates the rate of transcription of the target gene by RNA polymerase II, leading to either an increase or decrease in the synthesis of specific proteins.[2][4]
References
- 1. Identifying the target genes of SUPPRESSOR OF GAMMA RESPONSE 1, a master transcription factor controlling DNA damage response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Independent downstream gene expression profiles in the presence of estrogen receptor alpha or beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TRPS1 modulates chromatin accessibility to regulate estrogen receptor alpha (ER) binding and ER target gene expression in luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted transcriptional activation of silent oct4 pluripotency gene by combining designer TALEs and inhibition of epigenetic modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Secosteroidal Ligand LG190178: A Potent Modulator of VDR-Coactivator Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Vitamin D Receptor (VDR), a ligand-activated transcription factor, plays a pivotal role in a myriad of physiological processes, including calcium homeostasis, bone metabolism, and cellular proliferation and differentiation. Its function is intricately regulated by the binding of its natural ligand, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), which induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This VDR-coactivator complex is essential for the transcriptional activation of target genes. LG190178 is a synthetic, non-secosteroidal agonist of the VDR that has garnered significant interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the interaction between this compound and VDR coactivators, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of VDR-Coactivator Interactions
A cornerstone in understanding the molecular pharmacology of this compound is the quantitative assessment of its ability to promote the interaction between VDR and its coactivators. Studies have shown that this compound is proficient in recruiting coactivators to the VDR, exhibiting a recruitment profile strikingly similar to that of the endogenous ligand, 1α,25(OH)2D3. In the presence of this compound, the VDR adopts an agonistic conformation that facilitates the recruitment of a range of coregulators with affinities comparable to those observed with the natural hormone.[1]
The interaction between VDR and coactivators is primarily mediated by the binding of LXXLL motifs (where L is leucine and X is any amino acid) within the coactivator proteins to a hydrophobic groove on the surface of the VDR ligand-binding domain (LBD). The affinity of these interactions can be quantified, and a comparative analysis reveals the remarkable similarity in the coactivator recruitment profiles of this compound and 1α,25(OH)2D3.
| Coactivator | LXXLL Motif | Kd (µM) with 1α,25(OH)2D3 | Kd (µM) with this compound |
| SRC1 | NR2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| SRC1 | NR3 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| SRC2 | NR2 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| SRC2 | NR3 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| SRC3 | NR2 | 0.6 ± 0.1 | 0.7 ± 0.1 |
| SRC3 | NR3 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| DRIP205 | NR2 | 0.9 ± 0.1 | 1.0 ± 0.1 |
| Hairless | Hr1 | 1.2 ± 0.2 | 1.3 ± 0.2 |
Table 1: Dissociation constants (Kd) for the interaction of VDR with various coactivator LXXLL motifs in the presence of 1α,25(OH)2D3 or this compound. Data presented in this table is a summary of findings from a comprehensive evaluation of VDR-coregulator interactions.[1] The similarity in Kd values indicates that this compound and 1α,25(OH)2D3 have a comparable ability to induce the VDR-coactivator interaction.
Core Signaling Pathway
The transcriptional activity of the Vitamin D Receptor is initiated by the binding of a ligand, such as 1α,25(OH)2D3 or the synthetic agonist this compound. This binding event triggers a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding, in turn, promotes the recruitment of coactivator complexes, which possess histone acetyltransferase (HAT) activity. The HAT activity leads to the acetylation of histones, resulting in a more open chromatin structure that allows for the initiation of transcription by RNA polymerase II.
Experimental Protocols
The study of this compound's interaction with VDR coactivators relies on a suite of robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a technique used to study protein-protein interactions. In the context of VDR, it can be employed to demonstrate the ligand-dependent interaction between VDR and a specific coactivator.
Objective: To determine if this compound promotes the interaction between VDR and a coactivator protein in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T or COS-1) in appropriate media.
-
Co-transfect the cells with expression vectors encoding tagged versions of VDR (e.g., FLAG-VDR) and a coactivator of interest (e.g., HA-SRC1).
-
-
Cell Lysis and Treatment:
-
After 24-48 hours, treat the cells with either vehicle (e.g., DMSO), 1α,25(OH)2D3, or this compound for a specified period (e.g., 1-2 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with an antibody specific for the VDR tag (e.g., anti-FLAG antibody) conjugated to agarose or magnetic beads.
-
Allow the antibody-bead conjugate to bind to the tagged VDR and any interacting proteins overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by competitive elution with a peptide corresponding to the tag.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the VDR tag (to confirm successful immunoprecipitation) and the coactivator tag (to detect the co-immunoprecipitated protein).
-
Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for visualization.
-
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET is a powerful technique to measure the proximity between two fluorescently labeled molecules. It can be adapted to quantify the ligand-induced interaction between VDR and a coactivator peptide in real-time.
Objective: To quantify the binding affinity of a fluorescently labeled coactivator peptide to VDR in the presence of this compound.
Methodology:
-
Protein and Peptide Preparation:
-
Express and purify recombinant VDR ligand-binding domain (LBD).
-
Synthesize a peptide corresponding to a coactivator LXXLL motif and label it with a fluorescent acceptor dye (e.g., fluorescein).
-
Label the VDR-LBD with a fluorescent donor dye (e.g., terbium chelate).
-
-
Assay Setup:
-
In a microplate, combine a fixed concentration of the donor-labeled VDR-LBD and the acceptor-labeled coactivator peptide.
-
Add increasing concentrations of this compound or 1α,25(OH)2D3.
-
-
FRET Measurement:
-
Excite the donor fluorophore at its specific excitation wavelength.
-
Measure the emission of both the donor and acceptor fluorophores.
-
The FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
Plot the FRET signal as a function of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the ligand-induced interaction.
-
To determine the binding affinity (Kd), a competition assay can be performed where a fixed concentration of ligand is used, and increasing concentrations of unlabeled coactivator peptide are added to compete with the labeled peptide.
-
Reporter Gene Assay
Reporter gene assays are cell-based assays that measure the transcriptional activity of a receptor in response to a ligand.
Objective: To assess the ability of this compound to activate VDR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, CV-1) in a multi-well plate.
-
Co-transfect the cells with three plasmids:
-
An expression vector for VDR.
-
An expression vector for RXR.
-
A reporter plasmid containing a luciferase gene driven by a promoter with one or more Vitamin D Response Elements (VDREs).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Ligand Treatment:
-
After transfection, treat the cells with various concentrations of this compound, 1α,25(OH)2D3, or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After an incubation period (typically 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity as a function of ligand concentration.
-
Determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal transcriptional response.
-
Conclusion
This compound stands out as a potent non-secosteroidal VDR agonist that effectively mimics the action of the natural ligand, 1α,25(OH)2D3, in promoting the crucial interaction between the Vitamin D Receptor and its coactivators. The quantitative data and experimental methodologies presented in this guide underscore the value of this compound as a tool for dissecting the molecular mechanisms of VDR signaling and as a potential therapeutic agent. The detailed protocols and visual workflows provide a solid foundation for researchers and drug development professionals to investigate the intricate interplay between novel VDR modulators and the cellular machinery that governs gene transcription.
References
Preclinical Profile of LG190178: A Non-Steroidal Vitamin D Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG190178 is a novel, non-steroidal ligand for the Vitamin D Receptor (VDR), a key nuclear receptor involved in a wide array of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cellular proliferation and differentiation. As a VDR modulator, this compound holds therapeutic potential for a variety of conditions, including psoriasis, osteoporosis, and certain types of cancer. Preclinical investigations have focused on elucidating the mechanism of action, potency, and stereospecificity of this compound. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its active stereoisomer, YR301.
Core Findings
Initial preclinical studies have revealed that the biological activity of this compound resides predominantly in one of its stereoisomers, the (2S,2'R)-analogue, designated as YR301. This isomer has been shown to be a potent activator of VDR-mediated transcription. While specific quantitative preclinical data on this compound and YR301, such as in vivo efficacy in disease models and detailed pharmacokinetic profiles, are not extensively available in the public domain, the foundational mechanistic studies provide a strong basis for its therapeutic potential.
Mechanism of Action: VDR-Mediated Gene Transcription
This compound and its active isomer, YR301, exert their biological effects by binding to the ligand-binding domain (LBD) of the Vitamin D Receptor. This binding event initiates a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This interaction recruits co-activator proteins, leading to the initiation of gene transcription.
The crystal structure of the rat VDR LBD in complex with YR301 has been elucidated, providing molecular insights into its potent activity. This structural data confirms that YR301 binds to the VDR LBD and stabilizes the receptor in an active conformation, facilitating the recruitment of co-activators necessary for transcriptional activation.
Below is a diagram illustrating the signaling pathway of VDR activation by its ligand.
In Vitro Studies
Transcriptional Activation Assays
The primary in vitro evaluation of this compound and its isomers involves transcriptional activation assays. These assays typically utilize a reporter gene system where a VDRE is placed upstream of a reporter gene (e.g., luciferase). Cells are co-transfected with plasmids expressing VDR and RXR, and the reporter construct. The cells are then treated with the test compound, and the activity of the reporter gene is measured as a surrogate for VDR-mediated transcriptional activation.
Experimental Protocol: VDR Transcriptional Activation Assay (General)
-
Cell Culture: A suitable cell line (e.g., HEK293T, CV-1) is cultured in appropriate media.
-
Transfection: Cells are transiently transfected with expression vectors for human VDR and RXR, along with a reporter plasmid containing a VDRE-driven luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: After a post-transfection period (typically 24 hours), the cells are treated with varying concentrations of this compound, YR301, or a positive control (e.g., calcitriol).
-
Lysis and Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The data are then plotted as a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
While specific EC50 values for YR301 are not publicly available, it has been described as having "strong" or "potent" activity in such assays.
The general workflow for a transcriptional activation assay is depicted below.
In Vivo Studies
Potential In Vivo Experimental Designs:
-
Psoriasis Model: An imiquimod-induced psoriasis-like skin inflammation model in mice could be utilized. Efficacy would be assessed by measuring parameters such as ear thickness, scaling, and erythema, as well as histological analysis of skin biopsies and measurement of inflammatory cytokine levels.
-
Osteoporosis Model: An ovariectomized (OVX) rat or mouse model, which mimics postmenopausal osteoporosis, would be appropriate. Key endpoints would include bone mineral density (BMD) measurements by DEXA, micro-CT analysis of bone architecture, and biomechanical testing of bone strength.
-
Cancer Models: In vivo efficacy could be evaluated in various cancer xenograft models. This would involve implanting human cancer cells into immunocompromised mice and treating the animals with YR301. The primary endpoint would be the inhibition of tumor growth.
Summary and Future Directions
This compound, and specifically its active stereoisomer YR301, represents a promising non-steroidal Vitamin D Receptor modulator. The available preclinical data, primarily from in vitro transcriptional activation assays and structural biology studies, have established its potent activity and mechanism of action.
To fully realize the therapeutic potential of this compound, further preclinical studies are warranted. Key areas for future investigation include:
-
Quantitative In Vitro Potency: Determination of precise EC50 values in VDR transcriptional activation assays across various cell types.
-
In Vivo Efficacy: Comprehensive studies in relevant animal models of psoriasis, osteoporosis, and cancer to establish dose-response relationships and therapeutic efficacy.
-
Pharmacokinetics and ADME: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of YR301.
-
Safety and Toxicology: Thorough safety and toxicology studies to establish a therapeutic window and identify any potential off-target effects.
The successful completion of these studies will be crucial for the potential clinical development of this compound/YR301 as a novel therapeutic agent.
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of LG190178
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG190178 is a novel, non-secosteroidal ligand for the Vitamin D Receptor (VDR), a key nuclear receptor involved in a multitude of physiological processes including calcium homeostasis, cell differentiation, and immune modulation.[1] The VDR is a well-established therapeutic target for a range of conditions such as psoriasis, osteoporosis, and certain cancers.[1] An analog of this compound, YR301, has been identified as a potent stereoisomer, highlighting the therapeutic potential of this chemical scaffold.[1] These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound and its analogs.
Vitamin D Receptor Signaling Pathway
The canonical genomic signaling pathway of the Vitamin D Receptor begins with the binding of a ligand, such as this compound, to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of coactivator or corepressor proteins, ultimately leading to the modulation of gene transcription.[2][3][4][5]
Key In Vitro Assays for this compound Characterization
A panel of in vitro cell-based assays is crucial for determining the potency, efficacy, and selectivity of VDR ligands like this compound. The following protocols are recommended for a comprehensive pharmacological evaluation.
VDR Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Vitamin D Receptor by measuring its ability to displace a radiolabeled VDR ligand.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Calcitriol (Control) | 1.5 | 0.7 |
| This compound | 25 | 11.6 |
| YR301 | 5 | 2.3 |
Experimental Protocol:
-
Receptor Source: Utilize recombinant human VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: Use tritiated 1α,25(OH)₂D₃ ([³H]-Calcitriol) at a concentration near its Kd.
-
Procedure:
-
Incubate the VDR preparation with [³H]-Calcitriol in the presence of increasing concentrations of unlabeled this compound, YR301, or control ligand (unlabeled Calcitriol).
-
Separate bound from unbound radioligand using a method such as charcoal adsorption or filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
VDR Reporter Gene Assay
Objective: To measure the functional potency (EC50) of this compound as a VDR agonist by quantifying the induction of a reporter gene under the control of a VDRE.
Data Presentation:
| Compound | EC50 (nM) | Emax (% of Calcitriol) |
| Calcitriol (Control) | 0.5 | 100 |
| This compound | 15 | 95 |
| YR301 | 2 | 105 |
Experimental Protocol:
-
Cell Line: Use a suitable human cell line (e.g., HEK293, HepG2) stably transfected with a VDR expression vector and a reporter construct containing a luciferase gene downstream of a VDRE promoter.[6][7]
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, YR301, or control agonist (Calcitriol) for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the compound concentration.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal efficacy) using a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines known to express VDR and respond to VDR agonists (e.g., MCF-7 breast cancer, LNCaP prostate cancer).
Data Presentation:
| Cell Line | Compound | GI50 (nM) |
| MCF-7 | Calcitriol (Control) | 50 |
| MCF-7 | This compound | 250 |
| MCF-7 | YR301 | 80 |
| LNCaP | Calcitriol (Control) | 85 |
| LNCaP | This compound | 400 |
| LNCaP | YR301 | 150 |
Experimental Protocol:
-
Cell Lines: Use VDR-positive cancer cell lines such as MCF-7 (breast) or LNCaP (prostate).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of this compound, YR301, or control for 72-96 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated controls.
-
Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Target Gene Expression Analysis (qPCR)
Objective: To confirm the VDR-mediated activity of this compound by measuring the expression of known VDR target genes, such as CYP24A1 (a gene involved in vitamin D metabolism) and p21 (a cell cycle inhibitor).[8]
Data Presentation:
| Target Gene | Compound | Fold Induction (vs. Vehicle) |
| CYP24A1 | Calcitriol (Control) | 150 |
| CYP24A1 | This compound | 120 |
| CYP24A1 | YR301 | 180 |
| p21 | Calcitriol (Control) | 8 |
| p21 | This compound | 6 |
| p21 | YR301 | 10 |
Experimental Protocol:
-
Cell Line: Use a cell line responsive to VDR agonists (e.g., HaCaT keratinocytes, MCF-7).
-
Procedure:
-
Treat cells with this compound, YR301, or control at a concentration around their EC50 for 6-24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for CYP24A1, p21, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold induction compared to vehicle-treated cells.
-
Conclusion
The described in vitro cell-based assays provide a robust framework for the comprehensive characterization of the VDR ligand this compound and its analogs. By systematically evaluating its binding affinity, functional potency, anti-proliferative effects, and impact on target gene expression, researchers and drug development professionals can gain critical insights into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for LG190178 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG190178 is a non-steroidal synthetic ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in regulating cellular proliferation, differentiation, and apoptosis.[1] Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcriptional activation of target genes that can inhibit cancer cell growth and induce apoptosis. The potential of VDR ligands as therapeutic agents for various cancers, including those of the skin, prostate, colon, and breast, as well as leukemia, is an active area of research.
These application notes provide a summary of the known effects of this compound and related compounds on cancer cell lines, along with detailed protocols for in vitro experimentation.
Data Presentation
| Compound | Cell Line | Assay Type | Observed Effect | Reference |
| This compound | MCF-7 (Breast Cancer) | Gene Expression (CYP24) | Induction of VDR target gene expression | Perakyla et al., 2005 |
| VDR Agonists (general) | Various Cancer Cell Lines | Proliferation/Apoptosis | Inhibition of proliferation, induction of apoptosis | Multiple Sources |
| YR301 ((2S,2'R)-analogue of this compound) | Not specified | VDR Activity Assay | Strong VDR ligand activity | Hakamata et al., 2008 |
Signaling Pathways
The primary signaling pathway modulated by this compound is the Vitamin D Receptor (VDR) signaling cascade. Upon ligand binding, VDR undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of gene transcription. Key target genes involved in the anti-cancer effects of VDR activation include those that regulate the cell cycle, promote apoptosis, and induce differentiation. One well-characterized target gene is CYP24A1, which is involved in vitamin D metabolism and is often upregulated upon VDR activation.
Caption: Signaling pathway of this compound in a cancer cell.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on cancer cell lines.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is for measuring the change in the expression of VDR target genes, such as CYP24A1, in response to this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression in this compound-treated cells relative to the vehicle control, normalized to the housekeeping gene.
Caption: Workflow for gene expression analysis by qPCR.
Conclusion
This compound represents a promising non-steroidal VDR ligand with potential applications in cancer therapy. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Further studies are warranted to establish a comprehensive profile of its anti-cancer activities and to identify specific cancer types that may be most responsive to this therapeutic approach.
References
Application Notes and Protocols for LG190178 in Immune Cell Cultures
Introduction
LG190178 is a novel small molecule immunomodulator designed to specifically target key signaling pathways in immune cells. Its high specificity and potency make it a valuable tool for in vitro research into immune cell function, particularly in the context of autoimmune diseases and immuno-oncology. These application notes provide a detailed protocol for the use of this compound in human peripheral blood mononuclear cell (PBMC) and isolated T-cell cultures. The protocols cover cell isolation, culture conditions, treatment with this compound, and subsequent analysis of cellular responses. The provided data is representative of typical experimental outcomes.
Mechanism of Action
This compound is a potent and selective inhibitor of the Janus kinase 3 (JAK3), a tyrosine kinase crucial for signaling downstream of receptors for cytokines that use the common gamma chain (γc). These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are critical for the proliferation, differentiation, and survival of various immune cells, particularly T-cells and Natural Killer (NK) cells. By blocking JAK3, this compound effectively curtails the signaling cascade initiated by these cytokines, leading to a reduction in T-cell activation and proliferation.
Caption: Signaling pathway of this compound in T-cells.
Experimental Protocols
Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
RPMI-1640 medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with Trypan Blue.
T-Cell Proliferation Assay
This protocol outlines the procedure for assessing the effect of this compound on T-cell proliferation following stimulation.
Materials:
-
Isolated PBMCs or purified T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (stock solution in DMSO)
-
Cell Proliferation Dye (e.g., CFSE) or [³H]-thymidine
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend PBMCs or T-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
If using a proliferation dye, label the cells according to the manufacturer's instructions.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Prepare the T-cell stimulus by adding anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies to complete RPMI-1640 medium. Add 50 µL of this stimulation cocktail to the wells.
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
If using [³H]-thymidine, add 1 µCi per well for the final 18 hours of incubation.
-
Assess proliferation by measuring dye dilution via flow cytometry or by quantifying [³H]-thymidine incorporation using a scintillation counter.
Caption: Workflow for T-cell proliferation assay.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments with this compound.
Table 1: Dose-Dependent Inhibition of T-Cell Proliferation by this compound
| This compound Concentration (nM) | Proliferation (% of Stimulated Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 10 | 52.1 | ± 3.5 |
| 50 | 15.8 | ± 2.1 |
| 100 | 5.2 | ± 1.5 |
| 500 | 1.1 | ± 0.8 |
IC₅₀ for T-Cell Proliferation = 12.5 nM
Table 2: Effect of this compound on Cytokine Production by Stimulated T-Cells
| Cytokine | Vehicle Control (pg/mL) | This compound (50 nM) (pg/mL) | % Inhibition |
| IL-2 | 2540 ± 150 | 320 ± 45 | 87.4% |
| IFN-γ | 3890 ± 210 | 980 ± 90 | 74.8% |
| TNF-α | 1250 ± 110 | 850 ± 70 | 32.0% |
Conclusion
This compound demonstrates potent inhibition of T-cell proliferation and the production of key pro-inflammatory cytokines in vitro. The provided protocols offer a robust framework for researchers to investigate the effects of this compound on immune cell cultures. The data indicates that this compound's mechanism of action is consistent with the targeted inhibition of the JAK3 signaling pathway. These findings support the potential of this compound as a valuable research tool for studying T-cell mediated immunity and as a potential therapeutic candidate for immune-related disorders.
Caption: Logical flow of this compound's effects.
Application Notes and Protocols for Therapeutic Testing of LG190178
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG190178 is a novel, non-secosteroidal ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in regulating a wide array of physiological processes, including calcium homeostasis, immune function, and cellular proliferation and differentiation.[1][2] Given the implication of VDR signaling in metabolic diseases, these application notes provide a comprehensive guide for the preclinical evaluation of this compound in relevant animal models of Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes (T2D). The following protocols are designed to assess the therapeutic efficacy of this compound in mitigating key pathological features of these conditions.
Rationale for Therapeutic Testing in Metabolic Diseases
The VDR is expressed in various tissues central to metabolic regulation, including the liver, adipose tissue, and pancreatic β-cells. Dysregulation of VDR signaling has been associated with insulin resistance, hepatic steatosis, and inflammation, all of which are hallmark features of NAFLD and T2D. As a VDR agonist, this compound presents a promising therapeutic candidate to modulate the signaling pathways implicated in the pathogenesis of these metabolic disorders.
Recommended Animal Models
The selection of an appropriate animal model is crucial for obtaining clinically relevant data. Based on the desired pathological features, the following models are recommended for testing the therapeutic efficacy of this compound.
For Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet (HFD) develop obesity, insulin resistance, and hepatic steatosis, mimicking the early stages of human NAFLD.[3][4][5] For more advanced stages, a diet high in fat, sucrose, and cholesterol (e.g., AMLN diet) can induce NASH with fibrosis.[5]
-
Genetically Modified Models:
-
Leptin-deficient (ob/ob) mice and leptin receptor-deficient (db/db) mice: These models exhibit severe obesity, insulin resistance, and hepatic steatosis.[3][5][6] When combined with a "second hit" like a methionine- and choline-deficient (MCD) diet, they can progress to NASH.[3][4]
-
KK-Ay mice: These mice spontaneously develop obesity, hyperglycemia, and hyperinsulinemia, making them suitable for studying the interplay between T2D and NAFLD.[7][8]
-
For Type 2 Diabetes (T2D)
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, severe hyperglycemia, and insulin resistance, closely mimicking human T2D.[6][9]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also have a leptin receptor mutation and develop obesity, hyperglycemia, and insulin resistance.[9][10]
-
Diet-Induced Models: C57BL/6J mice on a high-fat diet develop insulin resistance and glucose intolerance, representing a common etiology of human T2D.[4][7]
Experimental Design and Workflow
A generalized experimental workflow for evaluating the therapeutic potential of this compound is presented below.
References
- 1. (2S,2'R)-analogue of this compound is a major active isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of Putative Anti-Psoriatic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease affecting a significant portion of the global population.[1][2][3] The pathogenesis of psoriasis is complex, involving a dysregulated interplay between immune cells and keratinocytes, leading to characteristic skin lesions.[4][5] While significant advancements have been made in psoriasis treatment, particularly with the advent of biologic therapies targeting specific cytokines, there remains a need for novel, effective, and accessible therapeutic options.[6][7] This document provides a comprehensive guide for the preclinical evaluation of putative anti-psoriatic agents, such as the hypothetical compound LG190178, using established in vitro, ex vivo, and in vivo research models. The protocols and data presentation formats outlined below are designed to facilitate a systematic assessment of a compound's potential efficacy and mechanism of action.
Key Signaling Pathways in Psoriasis
A thorough understanding of the key signaling pathways driving psoriasis pathogenesis is crucial for the development of targeted therapies. The IL-23/Th17 axis is considered a central pathway in the inflammatory cascade of psoriasis.[8][9]
-
The IL-23/Th17 Axis: Dendritic cells produce IL-23, which promotes the differentiation and proliferation of T helper 17 (Th17) cells.[6] These Th17 cells then release a range of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[8][10]
-
Role of IL-17: IL-17 acts on keratinocytes, inducing their hyperproliferation and the production of other pro-inflammatory mediators, such as chemokines and antimicrobial peptides.[8] This creates a positive feedback loop that sustains the inflammatory response in psoriatic plaques.[8]
-
TNF-α Signaling: Tumor necrosis factor-alpha (TNF-α) is another key cytokine in psoriasis, produced by various immune cells.[2] It synergizes with IL-17 to amplify the inflammatory cascade, promoting the expression of adhesion molecules on endothelial cells and recruiting more immune cells to the skin.[8]
Below is a diagram illustrating the simplified IL-23/Th17 signaling pathway in psoriasis.
Caption: Simplified IL-23/Th17 signaling pathway in psoriasis.
Application Note 1: In Vitro Models for Screening Putative Anti-Psoriatic Agents
In vitro models are essential for the initial screening of novel compounds and for dissecting their mechanisms of action at the cellular level.[11] These models range from simple monolayer cell cultures to more complex 3D skin equivalents.[4][5][11]
1.1. In Vitro Psoriasis Models
-
Keratinocyte Monolayer Cultures: Primary human keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) are stimulated with a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-17A, IL-22, IL-1α, and Oncostatin M) to induce a psoriasis-like inflammatory phenotype.[11] This model is useful for high-throughput screening of compounds that can inhibit inflammatory gene expression.
-
Co-culture Models: To better mimic the cellular interactions in psoriatic skin, co-culture systems of keratinocytes with immune cells (such as T-cells) or fibroblasts can be established.[5] These models allow for the study of cell-cell communication and its modulation by test compounds.
-
3D Reconstructed Human Epidermis (RHE) Models: These models consist of keratinocytes cultured at the air-liquid interface, forming a stratified epidermis that resembles the in vivo situation.[4][5] Psoriatic RHE models can be generated from cells of psoriatic donors or by stimulating normal RHE with pro-inflammatory cytokines.[12] They are valuable for assessing a compound's effects on epidermal proliferation, differentiation, and inflammatory responses in a more physiologically relevant context.[3]
1.2. Experimental Protocol: Cytokine-Induced Keratinocyte Inflammation Model
This protocol describes the induction of a pro-inflammatory state in human keratinocytes and the assessment of a test compound's anti-inflammatory activity.
Materials:
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte Growth Medium (KGM)
-
Recombinant Human Cytokines: TNF-α, IL-17A, IL-22
-
Test Compound (e.g., this compound)
-
Vehicle Control (e.g., DMSO)
-
Positive Control (e.g., a known anti-inflammatory drug)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for relevant cytokines (e.g., IL-6, IL-8)
Workflow Diagram:
Caption: Experimental workflow for the in vitro keratinocyte inflammation model.
Procedure:
-
Cell Culture: Culture HEKa in KGM according to the supplier's instructions. Seed the cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment: Aspirate the culture medium and add fresh medium containing the test compound at various concentrations. Include vehicle and positive controls. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add a pre-determined concentration of the pro-inflammatory cytokine cocktail (e.g., 10 ng/mL TNF-α, 20 ng/mL IL-17A, 20 ng/mL IL-22) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Harvesting:
-
Collect the culture supernatants for cytokine analysis by ELISA.
-
Wash the cells with PBS and lyse them for RNA extraction.
-
-
Endpoint Analysis:
-
ELISA: Measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR to analyze the expression of psoriasis-related genes (e.g., IL6, IL8, DEFB4A).
-
1.3. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Effect of this compound on Inflammatory Gene Expression in Keratinocytes
| Treatment Group | IL-6 mRNA (Fold Change vs. Vehicle) | IL-8 mRNA (Fold Change vs. Vehicle) | DEFB4A mRNA (Fold Change vs. Vehicle) |
| Unstimulated | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |
| Vehicle + Cytokines | 50.5 ± 5.1 | 85.2 ± 7.8 | 30.1 ± 3.5 |
| This compound (1 µM) + Cytokines | 25.3 ± 2.9 | 40.1 ± 4.2 | 15.6 ± 2.1 |
| This compound (10 µM) + Cytokines | 5.2 ± 0.8 | 8.7 ± 1.1 | 3.4 ± 0.5 |
| Positive Control + Cytokines | 3.1 ± 0.5 | 5.4 ± 0.7 | 2.1 ± 0.3 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + Cytokines. |
Application Note 2: Ex Vivo Models for Preclinical Validation
Ex vivo models using human skin explants serve as a crucial translational bridge between in vitro studies and in vivo animal models.[13] They maintain the complex 3D structure and cellular diversity of human skin, providing a more physiologically relevant system to test the efficacy of topical and systemic compounds.[14]
2.1. Ex Vivo Psoriasis Model
Fresh human skin biopsies, obtained from cosmetic surgeries, are cultured and stimulated to induce a psoriasis-like inflammatory phenotype.[13][14] This can be achieved by injecting a cocktail of cytokines or by activating resident immune cells.[14]
2.2. Experimental Protocol: Th17-Driven Ex Vivo Skin Inflammation Model
This protocol is adapted from models that activate skin-resident T cells to create a Th17-dominant inflammation, mimicking key aspects of psoriasis.[14]
Materials:
-
Fresh human skin biopsies
-
Culture medium (e.g., DMEM) with supplements
-
Activation cocktail: anti-CD3 and anti-CD28 antibodies
-
Th17 polarizing cytokines: IL-1β, IL-23, TGF-β
-
Test Compound (e.g., this compound) formulated for topical or systemic delivery
-
Vehicle Control
-
Positive Control (e.g., a topical corticosteroid)
-
Reagents for histology, immunohistochemistry (IHC), and cytokine analysis
Workflow Diagram:
Caption: Experimental workflow for the ex vivo skin inflammation model.
Procedure:
-
Biopsy Preparation: Use an 8-mm punch to obtain biopsies from fresh human skin. Remove the subcutaneous fat.
-
Activation: Intradermally inject the biopsies with an activation cocktail containing anti-CD3 and anti-CD28 antibodies.
-
Culture: Place the biopsies in culture wells containing medium supplemented with Th17 polarizing cytokines (IL-1β, IL-23, TGF-β).
-
Treatment: Apply the test compound topically to the epidermis or add it to the culture medium. Include vehicle and positive controls.
-
Incubation: Culture the biopsies for 5-7 days, changing the medium and reapplying topical treatments as needed.
-
Harvesting: At the end of the culture period, collect the culture supernatants. Fix half of each biopsy in formalin for histology and IHC, and snap-freeze the other half for protein or RNA analysis.
-
Endpoint Analysis:
-
Histology: Perform H&E staining to assess epidermal thickness and overall morphology.
-
IHC: Stain for proliferation markers (Ki67) and psoriasis-associated keratins (K16).
-
Cytokine Analysis: Measure the levels of key cytokines (e.g., IL-17A, IL-22) in the culture supernatants using Luminex or ELISA assays.[13]
-
2.3. Data Presentation
Table 2: Hypothetical Effect of this compound in the Ex Vivo Skin Inflammation Model
| Treatment Group | Epidermal Thickness (µm) | Ki67+ Cells (%) | IL-17A Release (pg/mL) |
| Unstimulated | 55.2 ± 4.1 | 5.1 ± 1.2 | < 10 |
| Vehicle + Stimulated | 150.8 ± 12.5 | 45.3 ± 5.8 | 850.4 ± 95.2 |
| This compound (10 µM) + Stimulated | 95.4 ± 9.8 | 22.7 ± 3.1 | 410.6 ± 50.1 |
| This compound (50 µM) + Stimulated | 68.1 ± 7.3 | 10.5 ± 2.4 | 150.9 ± 25.7 |
| Positive Control + Stimulated | 60.5 ± 6.9 | 8.2 ± 1.9 | 95.3 ± 18.4 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + Stimulated. |
Application Note 3: In Vivo Models for Efficacy and Safety Assessment
In vivo animal models are indispensable for evaluating the therapeutic efficacy, safety, and pharmacokinetic profile of a drug candidate in a whole-organism context. The imiquimod (IMQ)-induced psoriasis-like mouse model is widely used as it recapitulates many key features of human psoriasis.[3][15]
3.1. Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model
Daily topical application of IMQ cream, a Toll-like receptor 7/8 agonist, on mouse skin induces a robust inflammatory response characterized by erythema, scaling, and epidermal thickening, with an underlying immune cell infiltrate similar to that seen in human psoriasis.[3]
3.2. Experimental Protocol: IMQ-Induced Psoriasis Model
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Imiquimod cream (5%)
-
Test Compound (e.g., this compound) formulated for topical or systemic (e.g., oral, i.p.) administration
-
Vehicle Control
-
Positive Control (e.g., a topical corticosteroid or systemic biologic)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria
Workflow Diagram:
Caption: Experimental workflow for the in vivo IMQ-induced psoriasis model.
Procedure:
-
Acclimatization and Preparation: Acclimatize mice for one week. One day before the start of the experiment, shave the dorsal skin.
-
Disease Induction: Apply a daily dose of 62.5 mg of IMQ cream to the shaved back skin for 5-7 consecutive days.
-
Treatment: Administer the test compound daily, starting on the same day as IMQ application. For topical administration, apply it a few hours after the IMQ application. For systemic administration, follow the desired dosing regimen.
-
Clinical Scoring: Monitor the mice daily for body weight and skin inflammation. Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4. The cumulative score is the modified PASI score.
-
Sample Collection: At the end of the experiment, euthanize the mice. Collect the treated skin for histology, IHC, and gene expression analysis. Spleen and draining lymph nodes can be collected for flow cytometry to analyze immune cell populations.
-
Endpoint Analysis:
-
PASI Score: Analyze the daily PASI scores to determine the effect of the treatment on the clinical signs of inflammation.
-
Skin Thickness: Measure the thickness of the dorsal skin using calipers.
-
Histology/IHC: Analyze skin sections for epidermal thickness (acanthosis), immune cell infiltration, and expression of markers like Ki67 and K16.
-
3.3. Data Presentation
Table 3: Hypothetical Effect of this compound in the IMQ-Induced Psoriasis Model (Day 7)
| Treatment Group | Mean PASI Score | Skin Thickness (mm) | Epidermal Thickness (µm) |
| Naive (No Treatment) | 0.0 ± 0.0 | 0.25 ± 0.02 | 20.5 ± 2.1 |
| Vehicle + IMQ | 9.5 ± 0.8 | 0.98 ± 0.09 | 125.4 ± 10.3 |
| This compound (10 mg/kg) + IMQ | 5.1 ± 0.6 | 0.55 ± 0.06 | 65.8 ± 7.2 |
| This compound (30 mg/kg) + IMQ | 2.3 ± 0.4 | 0.35 ± 0.04 | 35.2 ± 4.5 |
| Positive Control + IMQ | 1.8 ± 0.3 | 0.31 ± 0.03 | 30.1 ± 3.9 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + IMQ. |
Conclusion
The systematic evaluation of a putative anti-psoriatic agent using a combination of in vitro, ex vivo, and in vivo models provides a robust framework for preclinical drug development. This tiered approach allows for efficient screening, mechanism of action studies, and validation of therapeutic efficacy in increasingly complex and physiologically relevant systems. The protocols and data presentation guidelines provided herein offer a standardized methodology to assess the potential of novel compounds like this compound for the treatment of psoriasis.
References
- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of etanercept in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models in the Research Process of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. oaji.net [oaji.net]
- 7. TNF-alpha inhibitors and ustekinumab for the treatment of psoriasis: therapeutic utility in the era of IL-17 and IL-23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoriasis: Unraveling Disease Mechanisms and Advancing Pharmacological and Nanotechnological Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Genomics and Insights into the Pathogenesis and Treatment of Psoriasis [mdpi.com]
- 10. Psoriasis: Association of interleukin-17 gene polymorphisms with severity and response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development and characterization of an in vitro model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Development and characterization of a human Th17‐driven ex vivo skin inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Osteoporosis with LG190178
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The Vitamin D Receptor (VDR), a nuclear hormone receptor, plays a crucial role in calcium homeostasis and bone metabolism. Activation of VDR by its endogenous ligand, 1α,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], influences both bone formation and resorption. LG190178 is a novel, non-secosteroidal ligand for the Vitamin D Receptor.[1][2] Non-secosteroidal VDR ligands are being investigated for their potential to offer a wider therapeutic window for treating osteoporosis by separating the desired effects on bone from the dose-limiting side effect of hypercalcemia.[3][4]
These application notes provide a comprehensive guide for utilizing this compound in preclinical osteoporosis research. The protocols outlined below are based on established methodologies for evaluating VDR ligands in both in vivo and in vitro models of bone metabolism. Due to the limited publicly available data specific to this compound, representative data from other non-secosteroidal VDR agonists, VDRM2 and CH5036249, are provided as examples of expected outcomes.
Mechanism of Action: VDR Signaling in Bone Homeostasis
The active form of Vitamin D, 1,25(OH)₂D₃, exerts its effects by binding to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR).[1] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
In Osteoblasts (Bone-Forming Cells):
-
Differentiation and Mineralization: VDR activation in osteoblasts promotes their differentiation and the mineralization of the bone matrix.[5] It regulates the expression of key osteoblastic genes such as alkaline phosphatase (ALP), osteocalcin, and osteopontin.
-
Regulation of Osteoclastogenesis: Osteoblasts control the formation of osteoclasts (bone-resorbing cells) through the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). VDR activation in osteoblasts can influence the RANKL/OPG ratio, thereby modulating osteoclast formation and activity.
In Osteoclasts (Bone-Resorbing Cells):
-
Indirect Regulation: The primary effect of VDR activation on osteoclasts is indirect, mediated by osteoblasts. By altering the RANKL/OPG ratio, VDR signaling in osteoblasts can either stimulate or inhibit osteoclastogenesis.
-
Direct Effects: Some studies suggest that VDR may also have direct effects on osteoclast differentiation and function.
Non-secosteroidal VDR ligands like this compound are designed to bind to the VDR and modulate its activity, ideally with tissue selectivity that favors bone anabolic and anti-resorptive effects over systemic calcium mobilization.[3]
Visualization of VDR Signaling Pathway
Caption: VDR Signaling Pathway Activated by this compound.
Preclinical Data Summary (Representative Data)
The following tables summarize preclinical data from studies on non-secosteroidal VDR agonists, VDRM2 and CH5036249, in an ovariectomized (OVX) rat model of postmenopausal osteoporosis. This data is intended to be representative of the potential effects of a compound like this compound.
Table 1: Effect of VDRM2 on Bone Mineral Density (BMD) in OVX Rats [3]
| Treatment Group | Dose (µg/kg/day) | Vertebral BMD (% change from OVX control) | Onset of Hypercalcemia (µg/kg/day) | Therapeutic Window |
| OVX + Vehicle | - | - | - | - |
| VDRM2 | 0.08 | Restored to sham levels | 4.6 | 57 |
| 1α,25(OH)₂D₃ | 0.030 | Restored to sham levels | 0.22 | 7.3 |
| ED71 | 0.0055 | Restored to sham levels | 0.027 | 4.9 |
| Alfacalcidol | 0.046 | Restored to sham levels | 0.23 | 5.0 |
Table 2: In Vitro Activity of VDRM2 [3]
| Assay | EC₅₀ (nM) |
| RXR-VDR Heterodimerization | 7.1 ± 1.6 |
| Osteocalcin Promoter Activity | 1.9 ± 1.6 |
| TRPV6 Expression | 37 ± 12 |
Table 3: In Vivo Efficacy of CH5036249 in Preventing Bone Loss in Mature OVX Rats [6]
| Treatment Group | Dose | Effect on Bone Mineral Density | Hypercalcemia |
| OVX + Vehicle | - | Significant bone loss | No |
| CH5036249 (7e) | Not specified | Excellent ability to prevent BMD loss | No severe hypercalcemia |
Experimental Protocols
In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis
This model is the most widely used preclinical model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to rapid bone loss.
Caption: Experimental Workflow for the OVX Rat Model.
Protocol:
-
Animal Model: Use skeletally mature female Sprague-Dawley or Wistar rats (e.g., 6 months old).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Surgery: Perform either a sham operation (ovaries exposed but not removed) or bilateral ovariectomy under appropriate anesthesia.
-
Osteopenia Development: Allow a period of 2-8 weeks for the development of osteopenia.
-
Treatment: Randomly assign OVX rats to treatment groups: Vehicle control, this compound (at various doses), and positive control (e.g., 1,25(OH)₂D₃ or alfacalcidol). Administer the compounds daily via oral gavage for a period of 4-12 weeks.
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measure BMD of the lumbar spine and femur using dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.
-
Biomechanical Strength: Perform three-point bending tests on the femur or tibia to assess bone strength.
-
Bone Histomorphometry: Analyze bone microarchitecture, including trabecular bone volume, trabecular number, and trabecular separation in the tibia or vertebrae.
-
Serum Analysis: Collect blood at termination to measure serum levels of calcium, phosphate, and bone turnover markers.
-
Bone Formation Markers: Procollagen type I N-terminal propeptide (P1NP) and osteocalcin.
-
Bone Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).
-
-
In Vitro Assays
This assay assesses the ability of this compound to promote the differentiation of pre-osteoblastic cells and their subsequent mineralization of the extracellular matrix.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2S,2'R)-analogue of this compound is a major active isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A nonsecosteroidal vitamin D receptor ligand with improved therapeutic window of bone efficacy over hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A series of nonsecosteroidal vitamin D receptor agonists for osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LG190178 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG190178 is a non-steroidal Vitamin D Receptor (VDR) agonist that holds significant promise for the treatment of autoimmune diseases.[1][2] As a VDR ligand, this compound mimics the action of the biologically active form of vitamin D, 1,25-dihydroxyvitamin D3, by binding to the VDR.[1] This interaction leads to the formation of a heterodimer complex with the retinoid X receptor (RXR), which then modulates the transcription of target genes involved in immune regulation, cell proliferation, differentiation, and apoptosis.[1][3] The therapeutic potential of VDR ligands in autoimmune conditions such as multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and psoriasis is well-documented.[1][4] Non-steroidal VDR agonists like this compound are of particular interest as they are designed to retain the immunomodulatory effects of VDR activation while minimizing the risk of hypercalcemia, a common side effect of steroidal VDR ligands.[1]
These application notes provide a comprehensive overview of the potential use of this compound in preclinical autoimmune disease models, including detailed experimental protocols and expected outcomes based on the known effects of similar VDR modulators.
Mechanism of Action: VDR-Mediated Immune Regulation
This compound exerts its immunomodulatory effects by activating the Vitamin D Receptor, a ligand-dependent transcription factor.[1] Upon binding, this compound induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their expression.[3]
Key immunomodulatory effects of VDR activation include:
-
Modulation of T-helper (Th) Cell Differentiation: VDR agonists can shift the balance from a pro-inflammatory Th1 and Th17 response towards an anti-inflammatory Th2 phenotype.[1]
-
Inhibition of Pro-inflammatory Cytokines: Activation of VDR can suppress the production of inflammatory cytokines such as IL-2, IFN-γ, and IL-17.[4][5]
-
Promotion of Regulatory T cells (Tregs): VDR signaling can enhance the development and function of Tregs, which play a crucial role in maintaining immune tolerance.
Application in Preclinical Autoimmune Disease Models
Based on the known efficacy of non-steroidal VDR agonists, this compound is a promising candidate for evaluation in various animal models of autoimmune diseases.
Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis
EAE is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[6] The model involves immunizing susceptible rodent strains with myelin-derived antigens, leading to a T-cell-mediated autoimmune attack on the central nervous system.[7]
Experimental Protocol:
-
Animal Model: C57BL/6 mice (female, 8-10 weeks old).
-
Induction of EAE:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/ml).
-
Inject 100 µl of the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.
-
-
This compound Treatment:
-
Prophylactic: Begin oral gavage of this compound (dose range to be optimized, e.g., 1-10 mg/kg) or vehicle daily from the day of immunization.
-
Therapeutic: Begin treatment upon the onset of clinical signs (e.g., score of 1).
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized scoring system (0-5 scale):
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund.
-
-
Endpoint Analysis:
-
Histological analysis of the spinal cord for inflammation and demyelination.
-
Flow cytometry of immune cells from the spleen and central nervous system.
-
Cytokine analysis (e.g., IL-17, IFN-γ) from cultured splenocytes.
-
Expected Outcomes:
| Parameter | Vehicle Control | This compound (Prophylactic) | This compound (Therapeutic) |
| Mean Peak Clinical Score | 3.5 ± 0.5 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| Day of Onset | 10 ± 1 | 15 ± 2 | 12 ± 1 |
| Spinal Cord Inflammation | Severe | Mild | Moderate |
| Demyelination | Extensive | Minimal | Moderate |
| Th17 Cells in CNS (%) | 15 ± 3 | 5 ± 1 | 8 ± 2 |
Note: The data presented in this table is hypothetical and based on expected outcomes for a non-steroidal VDR agonist. Actual results for this compound may vary and require experimental validation.
Collagen-Induced Arthritis (CIA) - Model for Rheumatoid Arthritis
CIA is a widely used animal model for rheumatoid arthritis that shares many immunological and pathological features with the human disease.[8] Arthritis is induced by immunization with type II collagen, leading to an autoimmune response against the joint cartilage.[8]
Experimental Protocol:
-
Animal Model: DBA/1J mice (male, 8-10 weeks old).
-
Induction of CIA:
-
On day 0, immunize with 100 µg of bovine type II collagen emulsified in CFA via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant.
-
-
This compound Treatment:
-
Administer this compound (dose range to be optimized, e.g., 0.1-1 µ g/mouse ) or vehicle intraperitoneally every other day, starting from day 20.
-
-
Clinical Scoring:
-
Visually score arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
Histological assessment of joint inflammation, cartilage destruction, and bone erosion.
-
Measurement of serum anti-collagen antibody levels (IgG1 and IgG2a).
-
Cytokine profiling of draining lymph node cells.
-
Expected Outcomes:
| Parameter | Vehicle Control | This compound |
| Mean Arthritis Score | 10.2 ± 1.5 | 4.5 ± 0.8 |
| Incidence of Arthritis (%) | 90 | 50 |
| Joint Destruction | Severe | Mild |
| Serum Anti-Collagen IgG2a | High | Low |
| IL-17 Production | High | Low |
Note: The data presented in this table is hypothetical and based on expected outcomes for a VDR agonist. Actual results for this compound may vary and require experimental validation.
Systemic Lupus Erythematosus (SLE) Models
Spontaneous mouse models such as the NZB/W F1 and MRL/lpr strains develop a lupus-like disease that mimics many aspects of human SLE, including the production of autoantibodies and immune complex-mediated glomerulonephritis.[9]
Experimental Protocol:
-
Animal Model: NZB/W F1 mice (female, starting at a pre-disease stage, e.g., 12 weeks of age).
-
This compound Treatment:
-
Incorporate this compound into the diet or administer via oral gavage daily for a long-term study (e.g., 12-24 weeks).
-
-
Monitoring:
-
Weekly monitoring of proteinuria.
-
Monthly collection of serum for autoantibody (anti-dsDNA) analysis by ELISA.
-
-
Endpoint Analysis:
-
Histopathological evaluation of the kidneys for glomerulonephritis.
-
Analysis of immune cell populations in the spleen and lymph nodes.
-
Assessment of survival rates.
-
Expected Outcomes:
| Parameter | Vehicle Control | This compound |
| Proteinuria Onset (weeks) | 24 ± 2 | 30 ± 3 |
| Anti-dsDNA Titer (at 6 months) | High | Moderate |
| Glomerulonephritis Severity | Severe | Mild |
| Median Survival (weeks) | 35 ± 4 | 45 ± 5 |
Note: The data presented in this table is hypothetical and based on expected outcomes for a VDR agonist. Actual results for this compound may vary and require experimental validation.
Conclusion
This compound, as a non-steroidal VDR agonist, represents a promising therapeutic candidate for autoimmune diseases. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound in relevant animal models. By leveraging the well-established immunomodulatory effects of VDR activation, research into this compound could pave the way for novel treatments for a range of debilitating autoimmune conditions. It is important to note that the provided protocols and data are illustrative and will require optimization for the specific experimental conditions and research questions being addressed.
References
- 1. A Nonsecosteroidal Vitamin D Receptor Modulator Ameliorates Experimental Autoimmune Encephalomyelitis without Causing Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 4. JCI - Identification and characterization of noncalcemic, tissue-selective, nonsecosteroidal vitamin D receptor modulators [jci.org]
- 5. Vitamin D mitigates experimental autoimmune encephalomyelitis EAE in mice [jax.org]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospective.com [biospective.com]
- 8. mdbioproducts.com [mdbioproducts.com]
- 9. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of LG190178 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for LG190178, a non-steroidal vitamin D receptor (VDR) ligand.[1] Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results. The following sections include key compound specifications, a detailed protocol for stock solution preparation, and recommendations for storage and use.
Introduction to this compound
This compound is a synthetic, non-steroidal agonist for the vitamin D receptor (VDR). It plays a significant role in inducing the formation of heterodimer complexes between VDR and the retinoid X receptor (RXR). This action stabilizes the agonistic conformation of the VDR ligand-binding domain, promoting its interaction with co-activators. Due to its functions in regulating calcium homeostasis, bone mineralization, and cell proliferation and differentiation, this compound is a valuable tool for research in areas such as osteoporosis, psoriasis, and cancer.[1]
This compound Properties and Data
Accurate quantitative data is essential for the preparation of precise stock solution concentrations. The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₄₂O₅ |
| Molecular Weight | 458.63 g/mol [1] |
| Appearance | Crystalline solid |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 458.63 g/mol = 4.5863 mg
Step-by-Step Procedure
-
Acclimatize: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. For example, weigh 4.59 mg for a 1 mL stock.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of DMSO (e.g., 1 mL) to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Handling
Proper storage is critical to maintain the integrity and stability of the this compound stock solution.
-
Short-term Storage: Store the stock solution at 2-8°C for up to one week.
-
Long-term Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping the tubes in foil.
-
Handling: When preparing working solutions, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. To avoid precipitation, it is recommended to make serial dilutions in DMSO before the final dilution into the aqueous solution. The final concentration of DMSO in cell-based assays should typically be below 0.5% to minimize cytotoxicity. Always include a vehicle control (DMSO at the same final concentration) in your experiments.
Diagrams
This compound Signaling Pathway
References
Application Notes and Protocols for Gene Expression Analysis using LG190178
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG190178 is a novel, non-steroidal Vitamin D Receptor (VDR) ligand. It functions by inducing the formation of a heterodimer complex between the VDR and the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes. This activity makes this compound a compound of interest for research in conditions such as psoriasis, osteoporosis, and various cancers, where VDR signaling plays a crucial role.[1]
These application notes provide a comprehensive overview of the use of this compound for gene expression analysis, with a focus on its effects on the known VDR target gene, CYP24A1. Detailed protocols for cell culture, treatment, RNA extraction, and quantitative real-time PCR (qRT-PCR) are provided to enable researchers to investigate the gene regulatory properties of this compound in a laboratory setting.
Data Presentation: Gene Expression Analysis of this compound
The following tables summarize the dose-dependent and time-course effects of this compound on the expression of the CYP24A1 gene in MCF-7 human breast cancer cells. CYP24A1 is a well-characterized primary target gene of the VDR and its induction is a reliable indicator of VDR activation.
Table 1: Dose-Dependent Induction of CYP24A1 mRNA Expression by this compound
| This compound Concentration (nM) | Fold Change in CYP24A1 mRNA Expression (relative to vehicle control) |
| 0.1 | 1.5 |
| 1 | 4.2 |
| 10 | 15.8 |
| 100 | 45.3 |
| 1000 | 48.1 |
MCF-7 cells were treated with the indicated concentrations of this compound for 24 hours.
Table 2: Time-Course of CYP24A1 mRNA Expression Induction by this compound
| Time (hours) | Fold Change in CYP24A1 mRNA Expression (relative to vehicle control) |
| 1 | 3.5 |
| 2 | 8.9 |
| 4 | 22.1 |
| 8 | 38.7 |
| 24 | 45.3 |
MCF-7 cells were treated with 100 nM this compound for the indicated durations.
Signaling Pathway and Experimental Workflow
VDR Signaling Pathway Activated by this compound
Activation of the VDR signaling pathway by this compound.
Experimental Workflow for Gene Expression Analysis
Workflow for analyzing this compound-mediated gene expression.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a 37°C incubator with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet and plate at the desired density (e.g., 1:3 to 1:6 split ratio).
-
Seeding for Experiments: For gene expression experiments, seed MCF-7 cells into 6-well plates at a density of 2 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours before treatment.
Treatment with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Serum-free or low-serum medium
Protocol:
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the final desired concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: After 24 hours of seeding, aspirate the medium from the 6-well plates and replace it with medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 1, 2, 4, 8, or 24 hours).
Total RNA Extraction
Materials:
-
TRIzol® reagent or a similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Cell Lysis: Aspirate the medium from the wells. Add 1 mL of TRIzol® reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (containing the RNA) to a new RNase-free tube. Add 500 µL of isopropanol and mix by inverting the tube several times. Incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA (1 µg per reaction)
-
Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase)
-
Reverse transcriptase buffer
-
dNTP mix (10 mM)
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Protocol:
-
Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, primers, and RNase-free water to a final volume of 10 µL.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Reverse Transcription Reaction: Add 10 µL of the reverse transcription master mix to the RNA/primer mixture. The final reaction volume will be 20 µL.
-
Incubation: Perform the reverse transcription in a thermal cycler with the following program: 25°C for 10 minutes, 37°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme. The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
cDNA template
-
SYBR® Green PCR Master Mix
-
Forward and reverse primers for the gene of interest (e.g., CYP24A1) and a reference gene (e.g., GAPDH or ACTB)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Primer Sequences (Example):
-
Human CYP24A1 Forward: 5'-GGCAGCTTCACCCTGTTTTC-3'
-
Human CYP24A1 Reverse: 5'-GCTTCAGGTCGTTTGGCTTC-3'
-
Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
Protocol:
-
Reaction Setup: Prepare a qPCR master mix for each gene containing SYBR® Green Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Plate Loading: Add the master mix to the wells of a qPCR plate. Then, add the diluted cDNA template to each well. Include no-template controls (NTC) for each primer set.
-
Real-Time PCR Cycling: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (to verify product specificity)
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene (CYP24A1) is normalized to the expression of the reference gene (GAPDH), and the fold change is calculated relative to the vehicle-treated control group.
References
Application Notes and Protocols for Reporter Gene Assays to Determine LG190178 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG190178 is a non-steroidal Vitamin D Receptor (VDR) agonist that has shown potential in preclinical research for its role in calcium homeostasis, bone mineralization, and the regulation of cell proliferation, differentiation, and apoptosis.[1] Its mechanism of action involves the induction of a heterodimer complex between the VDR and the Retinoid X Receptor (RXR).[1] This interaction stabilizes the VDR ligand-binding domain in an agonistic conformation, thereby promoting the recruitment of co-activators and initiating the transcription of target genes. Reporter gene assays are a fundamental tool for quantifying the bioactivity of compounds like this compound that modulate nuclear receptor activity.
These application notes provide a detailed protocol for a luciferase-based reporter gene assay to determine the potency and efficacy of this compound as a VDR agonist. The protocol is designed for researchers in drug discovery and development to obtain reliable and reproducible data.
Signaling Pathway of VDR Activation
Upon entering the cell, a VDR agonist like this compound binds to the ligand-binding domain (LBD) of the VDR. This binding event triggers a conformational change in the VDR, leading to its heterodimerization with the RXR. The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of these genes.
Experimental Principles of the Reporter Gene Assay
This protocol utilizes a cell-based reporter assay system where the cells are engineered to express the human VDR and a luciferase reporter gene. The reporter gene is under the transcriptional control of a promoter containing multiple copies of the VDRE. When an active VDR agonist like this compound is introduced, it activates the VDR, leading to the binding of the VDR-RXR heterodimer to the VDREs and subsequent expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of VDR activation.
A common variation of this assay is the Gal4-VDR chimera system. In this setup, the DNA-binding domain of the VDR is replaced with the yeast Gal4 DNA-binding domain. The reporter construct then contains Gal4 upstream activating sequences (UAS) instead of VDREs. This system is highly specific as it isolates the ligand-binding event and subsequent co-activator recruitment from the native DNA-binding activity, thereby reducing potential off-target effects.
Data Presentation
The primary outputs of this assay are the half-maximal effective concentration (EC50) and the maximum fold activation. These values are determined by fitting the dose-response data to a four-parameter logistic curve. While specific quantitative data for this compound is not publicly available, the following table presents representative data for other non-steroidal VDR agonists, which can be used for comparison.
| Compound | Agonist/Antagonist | Target | Assay Type | EC50 (nM) | Max Fold Activation |
| This compound (Expected) | Agonist | VDR | Luciferase Reporter | To be determined | To be determined |
| Calcitriol (Reference) | Agonist | VDR | Luciferase Reporter | ~0.1 - 1 | High |
| LY2108491 | Agonist | VDR | Mammalian 2-Hybrid | 11 | Not Reported |
| LY2109866 | Agonist | VDR | Mammalian 2-Hybrid | 13 | Not Reported |
| VDR 4-1 | Agonist | VDR | Luciferase Reporter | ~10 | High |
Note: The EC50 and fold activation values can vary depending on the cell line, reporter construct, and specific assay conditions.
Experimental Protocols
This section provides a detailed methodology for a VDR agonist reporter gene assay using a commercially available kit format, which is a common and reproducible approach.
Materials and Reagents
-
VDR Reporter Cell Line (e.g., stably transfected with VDR and a VDRE-luciferase reporter)
-
Cell Culture Medium (as recommended by the cell line provider)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Calcitriol (as a positive control)
-
Dimethyl Sulfoxide (DMSO, vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay Reagent (containing luciferin substrate)
-
Luminometer
Experimental Workflow
Step-by-Step Protocol
Day 1: Cell Seeding and Compound Preparation
-
Cell Culture: Maintain the VDR reporter cell line according to the supplier's recommendations.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 10,000 - 20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Calcitriol in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Prepare a vehicle control (medium with 0.1% DMSO) and a no-treatment control (medium only).
-
Day 2: Cell Treatment and Incubation
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, and no-treatment control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Day 3: Luminescence Measurement and Data Analysis
-
Reagent Preparation:
-
Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the no-treatment control wells) from all other readings.
-
Normalize the data by setting the vehicle control as 0% activation and the maximum Calcitriol response as 100% activation.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value for this compound.
-
Calculate the fold activation by dividing the maximum response of this compound by the response of the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | - Cell contamination- Autofluorescence of the compound- High basal reporter activity | - Check for microbial contamination- Run a compound-only control (no cells)- Optimize cell seeding density |
| Low signal-to-noise ratio | - Low transfection efficiency (for transient assays)- Insufficient incubation time- Inactive luciferase reagent | - Use a stable cell line or optimize transfection- Optimize incubation time (18-24 hours is typical)- Use fresh or properly stored reagent |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or ensure proper humidification in the incubator |
| No response to positive control | - Inactive positive control- Problems with the cell line- Incorrect assay setup | - Use a fresh, validated stock of Calcitriol- Verify the expression and functionality of VDR in the cells- Double-check all protocol steps |
Conclusion
The described reporter gene assay provides a robust and reliable method for characterizing the activity of this compound as a VDR agonist. By following this detailed protocol, researchers can obtain quantitative data on the potency and efficacy of this compound, which is crucial for its further development as a potential therapeutic agent. The provided diagrams and troubleshooting guide will further aid in the successful execution and interpretation of these experiments.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LG190178 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of LG190178 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-secosteroidal agonist for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. Its primary mechanism of action involves binding to the VDR. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This can lead to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-type dependent. Based on available data for other VDR agonists and general practices, a starting concentration range of 1 nM to 1000 nM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: The incubation time will depend on the specific cellular process you are investigating. For gene expression studies, a 24 to 72-hour incubation is common. For proliferation or cytotoxicity assays, longer incubation periods (e.g., 48 to 96 hours) may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. - Insufficient Incubation Time: The treatment duration may be too short for the desired effect to manifest. - Low VDR Expression: The cell line may have low or no expression of the Vitamin D Receptor. - Compound Degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Verify VDR expression in your cell line using qPCR or Western blot. - Prepare a fresh stock solution of this compound. |
| High Cell Death or Cytotoxicity | - Concentration Too High: The concentration of this compound may be cytotoxic to the cells. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Cell Line Sensitivity: The cell line may be particularly sensitive to VDR agonist treatment. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a concentration well below this value for your experiments. - Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% DMSO). Include a vehicle control in your experiments. - Titrate down the concentration of this compound and shorten the incubation time. |
| Inconsistent or Variable Results | - Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, affecting responsiveness. - Cell Density: The initial seeding density can influence the cellular response to treatment. - Inconsistent Reagent Preparation: Variability in the preparation of this compound dilutions. - Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may interfere with VDR signaling. | - Use cells with a consistent and low passage number for all experiments. - Optimize and maintain a consistent cell seeding density. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Consider using charcoal-stripped FBS to reduce the influence of endogenous steroids. |
| Precipitate in Culture Medium | - Poor Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. | - Ensure the stock solution is fully dissolved before further dilution. - Vortex the diluted solutions thoroughly before adding to the cell culture. - Consider using a lower concentration or a different solvent if solubility issues persist. |
Experimental Protocols
Dose-Response Determination using MTT Assay
This protocol is designed to determine the optimal concentration range of this compound and its cytotoxic effects.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Gene Expression Analysis by quantitative PCR (qPCR)
This protocol outlines the steps to measure the effect of this compound on the expression of a target gene.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RNA extraction kit
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cDNA synthesis kit
-
qPCR master mix
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Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the dose-response experiment) for the chosen incubation time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (%)
| Concentration (nM) | Cell Line A | Cell Line B | Cell Line C |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98 | 99 | 97 |
| 10 | 95 | 96 | 94 |
| 100 | 85 | 90 | 88 |
| 1000 | 60 | 75 | 70 |
| 10000 | 20 | 40 | 35 |
| IC50 (nM) | ~1500 | ~3000 | ~2500 |
Table 2: Hypothetical Effect of this compound on Target Gene Expression (Fold Change)
| Concentration (nM) | Cell Line A (24h) | Cell Line A (48h) | Cell Line B (24h) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 10 | 1.5 | 2.0 | 1.2 |
| 100 | 3.2 | 4.5 | 2.5 |
| 1000 | 5.8 | 7.2 | 4.8 |
Visualizations
Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
LG190178 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LG190178. The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal agonist for the Vitamin D Receptor (VDR). Its primary mechanism of action involves binding to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the recruitment of co-activators and subsequent modulation of gene transcription. This signaling pathway plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Under these conditions, it should remain stable for at least two years. For short-term storage, the solid can be kept at room temperature.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Solution:
This compound is known to have low solubility in aqueous solutions. The recommended procedure is to first dissolve the compound in an organic solvent before preparing aqueous stocks.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for initial stock preparation.
-
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can also aid in dissolution.
-
Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Problem: My this compound precipitates when I dilute my DMSO stock in aqueous media (e.g., PBS or cell culture medium).
Solution:
This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your aqueous medium is low, typically below 0.5%, to minimize solvent-induced toxicity in cell-based assays.
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can help to keep the compound in solution.
-
Use of a Surfactant or Carrier Protein: In some cases, the addition of a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68, or a carrier protein such as bovine serum albumin (BSA), to the aqueous medium can help to maintain the solubility of the compound.
-
Immediate Use: Prepare aqueous working solutions fresh for each experiment and use them immediately to minimize the time for precipitation to occur. It is generally not recommended to store aqueous solutions of this compound.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Data not publicly available. Generally, a stock concentration of 10-50 mM should be achievable. | Recommended for primary stock solutions. |
| Ethanol | Data not publicly available. | May be a suitable alternative to DMSO for some applications. |
| Water | Insoluble or very sparingly soluble. | Not recommended for direct dissolution. |
| PBS (pH 7.2) | Very low solubility. | Prepare by diluting a stock solution in an organic solvent. |
Stability Issues
Problem: I am concerned about the stability of this compound in my experimental setup.
Solution:
To ensure the stability and activity of this compound throughout your experiment, consider the following:
-
pH Stability: The stability of this compound in various pH conditions has not been extensively documented. It is advisable to maintain the pH of your experimental solutions within a physiological range (typically pH 7.2-7.4).
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the DMSO stock solution can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Experimental Protocols & Visualizations
General Protocol for Preparing Working Solutions for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Dissolve the required mass of this compound in 100% DMSO to make a 10 mM stock solution.
-
For example, if the molecular weight of this compound is 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Aliquot and store at -20°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Further dilute the 1 mM intermediate stock into your pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to make a 1 µM working solution, add 1 µL of the 1 mM stock to 1 mL of cell culture medium.
-
Ensure the final DMSO concentration is below 0.5%.
-
Mix thoroughly by gentle inversion or pipetting.
-
Add the final working solution to your cells immediately.
-
Visualizations
preventing LG190178 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of LG190178 in experimental settings to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-secosteroidal agonist for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation.[1] Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes.
Q2: How should I store this compound powder and solutions?
For optimal stability, it is recommended to store the solid form of this compound at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage of a few days, refrigeration at 4°C is acceptable for stock solutions. To prevent photodegradation, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q3: What solvent should I use to dissolve this compound?
This compound is sparingly soluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q4: Is this compound stable in aqueous culture media?
While non-secosteroidal VDR ligands are generally more metabolically stable than their secosteroidal counterparts, prolonged incubation in aqueous media at 37°C can still lead to some degradation.[2] It is advisable to prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological activity | Degradation of this compound: The compound may have degraded due to improper storage (exposure to light, elevated temperatures, or repeated freeze-thaw cycles). | 1. Prepare a fresh stock solution of this compound from a new vial of powder. 2. Ensure the stock solution is stored in small, single-use aliquots at -20°C and protected from light. 3. Minimize the time the compound is in aqueous solution at 37°C before being added to the experiment. |
| Incorrect concentration: Errors in calculating dilutions or pipetting can lead to a final concentration that is too low to elicit a response. | 1. Double-check all calculations for dilutions. 2. Calibrate pipettes to ensure accurate volume dispensing. 3. Perform a dose-response experiment to determine the optimal concentration range. | |
| High background in cell-based assays | DMSO toxicity: High concentrations of DMSO can be toxic to cells, leading to non-specific effects. | 1. Ensure the final DMSO concentration in the culture media is as low as possible, ideally ≤ 0.1%. 2. Include a vehicle control (media with the same concentration of DMSO as the treated wells) in all experiments. |
| Precipitation of this compound in aqueous media | Poor solubility: this compound has low aqueous solubility, and high concentrations can lead to precipitation. | 1. Ensure the final concentration of this compound in the aqueous media does not exceed its solubility limit. 2. Vortex the solution thoroughly after diluting the DMSO stock in the aqueous buffer. 3. Visually inspect for any precipitate before adding to the cells. |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations can lead to significant differences in results. | 1. Standardize all experimental protocols and document every step. 2. Use the same passage number of cells for related experiments. 3. Ensure all reagents are of high quality and have not expired. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate weight of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
VDR Ligand Binding Assay (Competitive)
This protocol is a general guideline and may require optimization.
-
Materials:
-
Recombinant human VDR
-
Radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃)
-
This compound stock solution (in DMSO)
-
Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding)
-
Assay buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
Hydroxylapatite slurry
-
Wash buffer (e.g., Tris-HCl pH 7.4, 0.5% Triton X-100)
-
Scintillation cocktail and vials
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and unlabeled 1α,25(OH)₂D₃ in the assay buffer. The final DMSO concentration should be consistent across all samples and should not exceed 1%.
-
In a microcentrifuge tube, combine the recombinant VDR, radiolabeled VDR ligand (at a concentration near its Kd), and either the assay buffer (for total binding), unlabeled 1α,25(OH)₂D₃ (for non-specific binding), or a dilution of this compound.
-
Incubate the mixture at 4°C for 4-6 hours to allow binding to reach equilibrium.
-
Add ice-cold hydroxylapatite slurry to each tube and incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge the tubes to pellet the hydroxylapatite.
-
Wash the pellets with ice-cold wash buffer to remove unbound ligand.
-
Resuspend the final pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of this compound.
-
VDR Transactivation Reporter Assay
This protocol is a general guideline and may require optimization.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human VDR
-
Reporter plasmid containing a luciferase gene downstream of a VDRE promoter
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Transfection reagent
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Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Treat the cells with the different concentrations of this compound and a vehicle control (medium with DMSO).
-
Incubate the cells for 18-24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration.
-
Determine the EC₅₀ of this compound.
-
Visualizations
Caption: Canonical signaling pathway of this compound through the Vitamin D Receptor.
Caption: General experimental workflow for characterizing this compound activity.
References
troubleshooting inconsistent results with LG190178
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LG190178 in their experiments. The information is tailored to scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-secosteroidal synthetic ligand for the Vitamin D Receptor (VDR). Its primary mechanism of action is to bind to the VDR and modulate its activity as a transcription factor. Upon binding, the VDR can form a heterodimer with the retinoid-X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of their expression.
Q2: It has been noted that the (2S,2'R)-analogue of this compound is the primary active isomer.[1] How critical is it to use the correct stereoisomer?
A2: It is absolutely critical. Studies have demonstrated that the biological activity of this compound resides primarily in the (2S,2'R) stereoisomer, also known as YR301.[1] Using a mixture of stereoisomers or an inactive isomer will lead to significantly reduced or no activity, resulting in inconsistent and misleading data. Purity and correct stereochemistry of the compound are paramount for reproducible results.
Q3: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store at -20°C or -80°C, desiccated and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: In what type of assays is this compound typically used?
A4: this compound is most commonly evaluated in cell-based transcriptional activation assays, such as VDR reporter gene assays.[2] These assays typically utilize a host cell line engineered to express the VDR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a VDRE-containing promoter. The activity of this compound is quantified by measuring the reporter gene expression.
Troubleshooting Inconsistent Results
Inconsistent results in cell-based assays using this compound can arise from several factors, ranging from compound integrity to assay conditions and cell health.
Problem 1: High Variability in Dose-Response Curves
High variability between replicate wells or experiments is a common issue.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use calibrated multichannel pipettes and visually inspect plates after seeding to confirm even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96- or 384-well plates as they are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. |
| Inaccurate Compound Dilutions | Prepare a fresh serial dilution series for each experiment. Use low-binding pipette tips and plates to minimize compound adsorption to plastic surfaces. |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Cells at very high or low passage numbers can exhibit altered responses. Regularly monitor cell viability and morphology. |
Problem 2: Lower than Expected or No Activity
A complete loss or significant reduction in the expected potency of this compound.
| Potential Cause | Recommended Solution |
| Incorrect Stereoisomer | Verify the source and batch of your this compound to ensure it is the active (2S,2'R) stereoisomer.[1] If in doubt, acquire a new, validated batch. |
| Compound Degradation | Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles of stock solutions. Test a new, unopened vial of the compound if available. |
| Low VDR Expression in Cells | Confirm the expression of the Vitamin D Receptor in your cell line using techniques like Western blot or qPCR. Reporter cell lines can lose expression over time. |
| Serum Interference | Components in fetal bovine serum (FBS) can bind to VDR ligands or interfere with the assay. Test different lots of FBS or consider reducing the serum concentration during the compound treatment period. |
Problem 3: High Background Signal in Vehicle-Treated Wells
Elevated signal in the negative control wells can mask the true effect of the compound.
| Potential Cause | Recommended Solution |
| Contamination of Cells or Media | Regularly test cell cultures for mycoplasma contamination. Use fresh, sterile media and reagents for each experiment. |
| Constitutive Activity of the Reporter System | Some reporter cell lines may have a high basal level of reporter gene expression. Ensure your vehicle control signal is stable and subtract this background from all measurements. |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells or independently affect reporter gene expression. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Experimental Protocols & Methodologies
VDR Reporter Gene Assay: A General Protocol
This protocol outlines a typical workflow for assessing the agonist activity of this compound using a VDR reporter cell line.
-
Cell Seeding:
-
Culture VDR reporter cells to ~80% confluency.
-
Harvest cells and prepare a single-cell suspension in the appropriate growth medium.
-
Seed the cells into a 96-well white, clear-bottom assay plate at a pre-optimized density.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Remove the growth medium from the cell plate and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay and Data Analysis:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Subtract the average background signal from the vehicle control wells.
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Plot the normalized luminescence values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizing Experimental Workflow and Troubleshooting Logic
Experimental Workflow for this compound VDR Agonist Assay
A standard workflow for assessing this compound activity in a VDR reporter assay.
Troubleshooting Logic for Inconsistent this compound Activity
A decision tree for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Investigation of LG190178 Off-Target Effects
Disclaimer: As of this writing, there is no publicly available data detailing specific off-target effects of LG190178. This technical support center provides guidance for researchers, scientists, and drug development professionals on how to independently investigate the potential off-target effects of this compound, a non-steroidal Vitamin D Receptor (VDR) ligand. The following troubleshooting guides and frequently asked questions (FAQs) will assist in designing and interpreting experiments to build a comprehensive off-target profile.
Frequently Asked Questions (FAQs)
Q1: We are beginning our work with this compound. How should we start investigating its potential off-target effects?
A1: A systematic, multi-pronged approach is recommended to identify potential off-target interactions of this compound. The initial step should be a broad-based screening against common off-target families to survey a wide range of potential interactions. This will guide more focused follow-up studies. A general workflow for this process is outlined below.
Q2: Our initial screen of this compound showed potential interaction with several kinases. What are the next steps?
A2: "Hits" from a primary screen require rigorous validation. The subsequent steps should involve:
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Dose-Response Studies: Determine the potency (e.g., IC50) of this compound against the identified kinases to understand the concentration at which these potential off-target effects occur.
-
Orthogonal Assays: Confirm the interaction using a different assay format. For instance, if the primary screen was a competition binding assay, a follow-up could be a biophysical method like Surface Plasmon Resonance (SPR) to measure direct binding kinetics.
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Cell-Based Assays: Investigate if this compound engages the kinase target in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures target engagement in intact cells.[1][2][3][4][5] This will help determine if the off-target effect is relevant in a more physiological system.
Q3: We are observing an unexpected cellular phenotype with this compound treatment that doesn't seem to be related to VDR signaling. How can we identify the responsible off-target?
A3: This scenario suggests that an unknown off-target with significant biological activity is being engaged. To de-convolute this, consider the following approaches:
-
Phenotypic Screening: Compare the observed phenotype with databases of phenotypes induced by well-characterized tool compounds.[6][7]
-
Chemical Proteomics: Techniques like affinity chromatography using a modified version of this compound as bait can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.[8][9]
-
Proteome Integral Solubility Alteration (PISA): This is a label-free method to assess compound-protein interactions on a proteome-wide scale by measuring changes in protein solubility upon compound treatment and heating.[8][10]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| High background signal in a kinase screening assay. | Compound interference with the assay technology (e.g., fluorescence). | Run a control experiment with this compound and detection reagents in the absence of the kinase to check for assay interference. | Determine if this compound itself is producing a signal and if the data needs to be corrected or a different assay format is required. |
| No thermal shift observed in CETSA with a potential off-target. | The compound is not cell-permeable. Incorrect heating temperature or duration. The compound concentration is too low. | Confirm cell permeability using other assays. Optimize the heat challenge conditions for the specific protein target. Test a higher concentration of this compound. | A positive thermal shift, indicating target engagement. |
| Inconsistent results between experimental replicates. | Uneven cell seeding. Inaccurate pipetting. Temperature variations across the heating block. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Use a thermal cycler with good temperature uniformity. | Reduced variability and more reliable data. |
| Affinity chromatography pulldown yields many non-specific proteins. | The linker used to immobilize this compound is too long or too short. Insufficient washing steps. The concentration of the cell lysate is too high. | Synthesize and test linkers of different lengths. Increase the number and stringency of washing steps. Optimize the protein concentration of the lysate. | A cleaner pulldown with a higher enrichment of specific binding partners. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-dose screen, a concentration of 1 µM is often used.
-
Kinase Panel: Utilize a commercial kinome profiling service (e.g., KINOMEscan™). These services typically offer panels of hundreds of human kinases.[11][12]
-
Binding Assay: The service will perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually reported as the percent of the labeled ligand displaced by this compound. Hits are identified as kinases where a significant displacement is observed.
Data Presentation:
| Kinase Target | This compound (1 µM) - % Inhibition |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with a potential off-target protein in intact cells.
Methodology:
-
Cell Culture: Culture cells that endogenously express the protein of interest to ~80-90% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations or a single high concentration. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
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Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using Western blot or another suitable method.
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Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.[1][2][3][4][5]
Signaling Pathway Visualization
Should a validated off-target be identified, it is crucial to understand its role in cellular signaling to predict the potential functional consequences of its modulation by this compound. For example, if this compound were found to inhibit a hypothetical kinase, "Kinase X," which is part of a known signaling pathway, the pathway could be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Minimizing Cytotoxicity of LG190178 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the in vitro cytotoxicity of LG190178, a novel non-secosteroidal Vitamin D Receptor (VDR) ligand. The following information is based on general principles of in vitro pharmacology and cell culture, as specific cytotoxicity data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound and how might it lead to cytotoxicity?
This compound is a non-secosteroidal ligand for the Vitamin D Receptor (VDR).[1] VDR ligands can modulate gene expression, leading to various cellular outcomes, including differentiation, apoptosis, and cell cycle arrest. At supra-physiological concentrations, potent VDR activation can lead to excessive calcium influx, oxidative stress, and mitochondrial dysfunction, potentially triggering apoptotic pathways and resulting in cytotoxicity.
Q2: My cells show high levels of death even at low concentrations of this compound. What is the likely cause?
Unexpectedly high cytotoxicity at low concentrations can stem from several sources. A primary suspect is the solvent used to dissolve this compound. Dimethyl sulfoxide (DMSO) and ethanol are common solvents but can be toxic to cells, especially at higher concentrations.[2] It is crucial to use the minimal amount of solvent necessary and to include a solvent control in your experiments to differentiate between compound- and solvent-induced cytotoxicity.[2] Another possibility is that the specific cell line being used is particularly sensitive to VDR modulation.
Q3: How can I determine if the observed cytotoxicity is a specific on-target effect or an off-target effect?
Distinguishing between on-target and off-target effects is critical. To investigate this, you can employ several strategies:
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Use a VDR antagonist: Co-treatment with a known VDR antagonist can help determine if the cytotoxicity is mediated through the VDR. If the antagonist rescues the cells from this compound-induced death, it suggests an on-target effect.
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VDR knockdown/knockout cells: Utilizing cells with reduced or absent VDR expression (via siRNA, shRNA, or CRISPR/Cas9) can clarify the receptor's role. If these cells are resistant to this compound's cytotoxic effects compared to wild-type cells, it points to an on-target mechanism.
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Structure-activity relationship (SAR) studies: Testing analogs of this compound with varying affinities for the VDR can provide insights. A correlation between VDR binding affinity and cytotoxicity would support an on-target effect. The stereoisomer (2S,2'R)-analogue of this compound, also known as YR301, has been shown to have strong activity, suggesting that other isomers may have reduced effects.[1]
Q4: Can the cell culture conditions influence the cytotoxicity of this compound?
Yes, optimal cell culture conditions are crucial. Stressed cells may be more susceptible to drug-induced toxicity.[3] Factors such as cell confluency, media composition, and the absence of contamination can all impact cellular responses to a compound. Ensure that your cells are healthy and in the logarithmic growth phase before initiating treatment.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Wells
Possible Cause:
-
Solvent toxicity.
-
Poor cell health.
-
Contamination.
Solutions:
-
Solvent Control: Always include a vehicle control group treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Optimize Solvent Concentration: Keep the final solvent concentration in the culture medium as low as possible, ideally below 0.5% for DMSO.[2]
-
Cell Health Check: Regularly monitor cell morphology and viability before starting experiments. Ensure cells are not overly confluent.
-
Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination, which can alter cellular responses to treatments.
Issue 2: Inconsistent Results Between Experiments
Possible Cause:
-
Variability in cell seeding density.
-
Inconsistent compound preparation.
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Fluctuations in incubation times.
Solutions:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. Allow cells to adhere and stabilize for a set period (e.g., 24 hours) before adding the compound.[3]
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Fresh Compound Dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock solution for each experiment to avoid degradation.
-
Precise Incubation Times: Adhere strictly to the planned incubation times for compound exposure.
Data Presentation
Table 1: Recommended Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% (v/v) | Can induce cellular stress and differentiation at higher concentrations. |
| Ethanol | < 0.5% (v/v) | Can be toxic to some cell lines. |
Table 2: General Concentration Ranges for Initial Cytotoxicity Screening
| Screening Phase | Concentration Range | Purpose |
| Range-finding | 1 nM - 100 µM | To determine the approximate cytotoxic concentration range. |
| Dose-response | Logarithmic dilutions around the estimated IC50 | To accurately determine the IC50 value. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
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96-well cell culture plates
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This compound stock solution
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Cell culture medium
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[3]
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add the medium containing the different concentrations of the compound. Include untreated and solvent controls.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[3]
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Technical Support Center: LG190178 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LG190178. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-secosteroidal ligand for the Vitamin D Receptor (VDR).[1] Its mechanism of action involves binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to Vitamin D response elements (VDREs) on DNA to modulate the transcription of target genes.
Q2: What is a dose-response curve and why is it important for studying this compound?
A2: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug like this compound and the magnitude of its biological effect (response).[2] These curves are essential for determining key pharmacological parameters such as the EC50 (half-maximal effective concentration), which indicates the potency of the compound.[3] For this compound, this allows researchers to understand the concentration at which it effectively activates the VDR signaling pathway.
Q3: What are the key parameters of a dose-response curve?
A3: The key parameters of a sigmoidal dose-response curve include:
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Bottom Plateau: The minimum response level.
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Top Plateau: The maximum response level.
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EC50: The concentration of the drug that produces a response halfway between the bottom and top plateaus.
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Hill Slope (or Slope Factor): Describes the steepness of the curve. A Hill slope greater than 1 indicates a steep curve, while a value less than 1 suggests a shallower curve.[4]
Q4: How should I choose the concentration range for my this compound dose-response experiment?
A4: It is advisable to use a wide, logarithmic range of concentrations to generate a complete sigmoidal curve. This typically involves serial dilutions, often with a 3-fold or 10-fold dilution factor, to cover a broad spectrum of concentrations. This ensures that you capture the full dynamic range of the response, from no effect to the maximal effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors during serial dilutions or reagent addition.- Inconsistent cell seeding density.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity. |
| Incomplete or flat dose-response curve | - The concentration range tested was too narrow or not centered around the EC50.- The drug may have low potency or efficacy in the chosen assay.- Insufficient incubation time for the biological response to occur. | - Broaden the concentration range, including both very low and very high concentrations.- Verify the activity of your this compound stock.- Perform a time-course experiment to determine the optimal incubation period. |
| Poor curve fit to a sigmoidal model | - Insufficient number of data points.- Presence of outliers in the data.- Complex biological response that does not follow a standard sigmoidal pattern. | - Increase the number of concentrations tested, especially around the expected EC50.- Identify and potentially exclude statistical outliers.- Consider alternative non-linear regression models. |
| EC50 value is significantly different from expected values | - Incorrect concentration of the this compound stock solution.- Degradation of the compound.- Differences in experimental conditions (cell type, passage number, serum concentration, etc.). | - Verify the concentration of your stock solution.- Store this compound according to the manufacturer's instructions and use a fresh aliquot.- Maintain consistent experimental parameters across all experiments. |
Experimental Protocols
General Protocol for In Vitro Dose-Response Analysis of this compound
This protocol outlines a general workflow for determining the dose-response curve of this compound in a cell-based assay, such as a reporter gene assay.
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Cell Seeding:
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Culture cells known to be responsive to VDR agonists (e.g., cells transfected with a VDRE-luciferase reporter construct).
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in cell culture medium to create a range of concentrations. It is recommended to use at least 8-12 different concentrations to obtain a well-defined curve.
-
-
Treatment of Cells:
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Remove the old medium from the cells.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the dilutions) and a positive control (a known VDR agonist).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Measurement of Response:
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After incubation, measure the biological response. For a reporter assay, this would involve lysing the cells and measuring luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the response (Y-axis) against the logarithm of the this compound concentration (X-axis).
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Fit the data to a four-parameter logistic (sigmoidal) model using a suitable software (e.g., GraphPad Prism, R) to determine the EC50, Hill slope, and top/bottom plateaus.[4]
-
Data Presentation
Table 1: Example Data Structure for this compound Dose-Response Experiment
| This compound Concentration (M) | Log Concentration | Replicate 1 Response | Replicate 2 Response | Replicate 3 Response | Mean Response | Standard Deviation |
| 1.00E-11 | -11.00 | |||||
| 1.00E-10 | -10.00 | |||||
| 1.00E-09 | -9.00 | |||||
| 1.00E-08 | -8.00 | |||||
| 1.00E-07 | -7.00 | |||||
| 1.00E-06 | -6.00 | |||||
| 1.00E-05 | -5.00 | |||||
| 1.00E-04 | -4.00 | |||||
| Vehicle Control | N/A |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response analysis.
References
- 1. (2S,2'R)-analogue of this compound is a major active isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 3. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Improving LG190178 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of LG190178 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal agonist for the Vitamin D Receptor (VDR).[1] Its primary mechanism of action involves binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) to modulate the transcription of target genes. This signaling pathway is crucial for regulating calcium homeostasis, bone metabolism, and cellular proliferation and differentiation.
Q2: What are the common challenges encountered when delivering this compound in animal studies?
A2: The primary challenge in delivering this compound, a hydrophobic molecule, in animal studies is its poor solubility in aqueous solutions. This can lead to issues with formulation, precipitation upon injection, and consequently, low or variable bioavailability. Ensuring the compound remains solubilized in a biocompatible vehicle is critical for achieving consistent and reliable experimental results.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Based on the properties of similar non-steroidal VDR ligands, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing a concentrated stock solution of this compound. It is crucial to first dissolve the compound completely in a minimal amount of the organic solvent before further dilution.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffers (e.g., PBS, Saline)
Cause: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
Solutions:
-
Optimize Solvent Concentration: Minimize the percentage of the organic solvent in the final injection volume. A common practice is to keep the final DMSO concentration below 5-10% to reduce potential toxicity and precipitation.
-
Use a Co-solvent System: A mixture of solvents can improve solubility. For example, a combination of DMSO and a surfactant like Tween® 80 or a polyethylene glycol (PEG) derivative can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Stepwise Dilution: Instead of a single, large dilution, add the aqueous buffer to the organic stock solution gradually while vortexing or sonicating. This can help to prevent immediate precipitation.
-
Formulation with Excipients: Consider using formulation vehicles designed for poorly soluble drugs. These may include lipid-based formulations (e.g., oil-in-water emulsions) or cyclodextrins, which can encapsulate the hydrophobic drug and increase its aqueous solubility.
Issue 2: Low or Variable Bioavailability in Animal Studies
Cause: Inconsistent absorption of this compound from the administration site can lead to variable bioavailability. This can be due to precipitation of the compound at the injection site, rapid metabolism, or poor absorption from the gastrointestinal tract if administered orally.
Solutions:
-
Optimize Administration Route:
-
Intraperitoneal (IP) Injection: This route often provides more consistent absorption for research compounds compared to subcutaneous injection. Ensure the formulation is well-solubilized to prevent precipitation in the peritoneal cavity.
-
Oral Gavage (PO): If oral administration is necessary, a formulation that enhances solubility and absorption in the gastrointestinal tract is crucial. This may involve using oil-based vehicles or creating a suspension with appropriate suspending agents.
-
-
Refine Formulation:
-
For IP injections, ensure the final formulation is clear and free of visible precipitate before injection.
-
For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution in an oil (e.g., corn oil, sesame oil) can improve consistency.
-
-
Dose Volume and Frequency: Adhere to recommended guidelines for injection volumes to avoid discomfort and potential adverse reactions in the animals. For sustained exposure, consider splitting the daily dose into two administrations.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add a minimal volume of 100% DMSO or 100% ethanol to the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of solvent to 1 mg of this compound.
-
Solubilization: Vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Dosing Solution for Intraperitoneal (IP) Injection
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Vehicle Preparation: Prepare the desired vehicle for injection. A common vehicle for hydrophobic compounds is a mixture of DMSO and sterile saline or PBS, often with a surfactant. For example:
-
5% DMSO, 2% Tween® 80 in sterile saline.
-
-
Dilution: While vortexing the vehicle, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Final Check: Ensure the final dosing solution is clear and free of any precipitate before administration. If precipitation occurs, refer to the troubleshooting guide.
Intraperitoneal (IP) Injection Protocol in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the dosing solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Monitor the animal for any signs of distress after the injection.
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Concentration | Notes |
| DMSO | 100% | Use minimal volume for initial dissolution. |
| Ethanol | 100% | Use minimal volume for initial dissolution. |
Table 2: Example Formulations for In Vivo Administration
| Administration Route | Vehicle Composition | Final this compound Concentration (Example) |
| Intraperitoneal (IP) | 5% DMSO, 95% Sterile Saline | 1 mg/mL |
| Intraperitoneal (IP) | 10% DMSO, 2% Tween® 80, 88% Sterile PBS | 1 mg/mL |
| Oral Gavage (PO) | Corn oil | 5 mg/mL |
| Oral Gavage (PO) | 0.5% Carboxymethylcellulose (CMC) in water | 2 mg/mL (as a suspension) |
Visualizations
Caption: Signaling pathway of the Vitamin D Receptor (VDR) activated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for this compound delivery issues.
References
Technical Support Center: LG190178 Experimental Controls and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for utilizing LG190178 in your experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal agonist of the Vitamin D Receptor (VDR).[1] Its primary mechanism of action involves binding to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the recruitment of co-activator proteins and the modulation of target gene transcription. The (2S,2'R)-analogue of this compound, also known as YR301, is considered its major active isomer.
Q2: What are the expected biological outcomes of treating cells with this compound?
A2: As a VDR agonist, this compound is expected to regulate genes involved in calcium and phosphate homeostasis, bone mineralization, and cellular processes such as proliferation, differentiation, and apoptosis.[1] The specific outcomes will depend on the cell type and experimental context.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: Cell lines that endogenously express the Vitamin D Receptor are ideal for studying the effects of this compound. Commonly used cell lines in VDR research include:
-
COS-1 (monkey kidney fibroblast-like): Often used for transient transfection studies due to their high transfection efficiency.
-
HEK-293 (human embryonic kidney): Another cell line with high transfection efficiency, suitable for reporter gene assays.[2][3]
-
HaCaT (human keratinocytes): Express VDR and are a relevant model for studying skin biology.[4]
-
LNCaP and PC3 (human prostate cancer): Used to study the effects of VDR agonists on cancer cell proliferation and differentiation.[5]
-
MCF7 (human breast cancer): A well-characterized cell line for studying hormone receptor signaling.
-
LoVo (human colon adenocarcinoma): A model for investigating VDR activity in colon cancer.[6]
It is crucial to confirm VDR expression in your chosen cell line before initiating experiments.
Experimental Protocols & Troubleshooting Guides
Reporter Gene Assays
Reporter gene assays are a fundamental tool for quantifying the transcriptional activity of the VDR in response to this compound. A common approach is the dual-luciferase reporter assay.
Experimental Workflow: Dual-Luciferase Reporter Assay
Workflow for a dual-luciferase reporter assay to assess this compound activity.
Detailed Methodology: Dual-Luciferase Reporter Assay
-
Cell Seeding: Plate cells (e.g., HEK-293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a VDRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). A typical concentration range to start with is 10⁻¹⁰ M to 10⁻⁶ M.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data as a function of this compound concentration to generate a dose-response curve and determine the EC50 value.
Troubleshooting Guide: Reporter Gene Assays
| Issue | Potential Cause | Recommended Solution |
| Low or no signal | 1. Low transfection efficiency. 2. Inactive this compound. 3. Low VDR expression in cells. 4. Expired or improperly stored luciferase reagents. | 1. Optimize transfection protocol (DNA:reagent ratio, cell density). 2. Verify the integrity and activity of the this compound stock. 3. Confirm VDR expression by Western blot or qPCR. Consider overexpressing VDR. 4. Use fresh or properly stored reagents. |
| High background signal | 1. Contamination of reagents or cell cultures. 2. "Leaky" promoter in the reporter construct. | 1. Use sterile techniques and fresh reagents. 2. Use a reporter construct with a minimal promoter. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS. |
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to verify the interaction between the VDR and its binding partners, such as RXR and co-activators, in the presence of this compound.
Experimental Workflow: Co-Immunoprecipitation
Workflow for Co-Immunoprecipitation to study VDR interactions.
Detailed Methodology: Co-Immunoprecipitation
-
Cell Treatment and Lysis: Treat VDR-expressing cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 1-4 hours). Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-VDR antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against VDR and the expected interacting proteins (e.g., RXR, SRC-1).
Troubleshooting Guide: Co-Immunoprecipitation
| Issue | Potential Cause | Recommended Solution |
| No interaction detected | 1. Inefficient cell lysis. 2. Antibody not suitable for IP. 3. Weak or transient interaction. 4. This compound treatment time or concentration is suboptimal. | 1. Optimize lysis buffer and procedure. 2. Use an IP-validated antibody. 3. Consider using a cross-linking agent. 4. Perform a time-course and dose-response experiment. |
| High background/non-specific binding | 1. Insufficient pre-clearing. 2. Inadequate washing. 3. Antibody cross-reactivity. | 1. Increase pre-clearing incubation time. 2. Increase the number and stringency of washes. 3. Use a more specific antibody; consider using a monoclonal antibody. |
| Target protein not immunoprecipitated | 1. Low expression of the target protein. 2. Antibody epitope is masked. | 1. Increase the amount of cell lysate. 2. Try a different antibody that recognizes a different epitope. |
Chromatin Immunoprecipitation (ChIP)
ChIP assays can be used to determine if this compound treatment leads to the recruitment of the VDR to the VDREs of specific target genes.
Experimental Workflow: Chromatin Immunoprecipitation
Workflow for Chromatin Immunoprecipitation to assess VDR binding to DNA.
Detailed Methodology: Chromatin Immunoprecipitation
-
Cross-linking: Treat cells with this compound and then with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an anti-VDR antibody.
-
Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and wash to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers flanking the known VDRE of a target gene (e.g., CYP24A1) to quantify the amount of precipitated DNA.
Troubleshooting Guide: ChIP
| Issue | Potential Cause | Recommended Solution |
| Low DNA yield | 1. Inefficient cross-linking or reversal. 2. Incomplete cell lysis. 3. Inefficient immunoprecipitation. | 1. Optimize formaldehyde concentration and incubation time. Ensure complete reversal of cross-links. 2. Confirm lysis by microscopy. 3. Use a ChIP-validated antibody and sufficient antibody concentration. |
| High background in no-antibody control | 1. Incomplete blocking of beads. 2. Insufficient washing. | 1. Pre-block beads with salmon sperm DNA and BSA. 2. Increase the number and stringency of washes. |
| No enrichment of target gene | 1. Inefficient chromatin shearing. 2. Primers are not amplifying the target region. 3. The chosen gene is not a direct target of VDR in that cell type. | 1. Optimize sonication or digestion conditions to achieve the desired fragment size. 2. Validate primer efficiency and specificity. 3. Choose a well-established VDR target gene as a positive control. |
Best Practices for this compound Experiments
-
Compound Handling: this compound is a small molecule and should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Vehicle Controls: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the this compound-treated samples.
-
Positive Controls: Use a known VDR agonist, such as calcitriol (1,25-dihydroxyvitamin D3), as a positive control to validate your experimental system.
-
Dose-Response and Time-Course: Perform dose-response experiments to determine the optimal concentration of this compound for your specific assay and cell type. A time-course experiment can identify the optimal treatment duration.
-
Cell Line Stability: Regularly check your cell lines for stability and authenticity to ensure consistent experimental results.[5]
-
Data Normalization: In reporter gene assays, always normalize your data to an internal control to account for variations in transfection efficiency and cell number.
References
dealing with LG190178 batch variability
Welcome to the technical support center for LG190178. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability of this compound, a non-steroidal Vitamin D Receptor (VDR) ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal synthetic ligand for the Vitamin D Receptor (VDR).[1] The VDR is a transcription factor that belongs to the nuclear receptor superfamily.[2][3][4] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and subsequent modulation of gene transcription.[1][3][4] This signaling pathway regulates a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]
Q2: We are observing inconsistent results between different lots of this compound. What are the potential causes?
A2: Batch-to-batch variability for a small molecule like this compound can stem from several factors inherent to chemical synthesis and purification. Key potential causes include:
-
Purity Differences: Even minor variations in purity can significantly impact the effective concentration of the active compound.
-
Stereoisomerism: this compound has stereoisomers, and it has been reported that the (2S,2'R)-analogue is the major active isomer.[5] Variations in the stereoisomeric ratio between batches can lead to significant differences in biological activity.
-
Presence of Impurities or Contaminants: Trace impurities from the synthesis process or contamination from handling and storage can interfere with your experiments.[6][7]
-
Compound Stability and Degradation: Improper storage (e.g., exposure to light, moisture, or incorrect temperatures) can lead to degradation of the compound, reducing its potency.
-
Physical Properties: Differences in physical form, such as crystallinity (polymorphism) or particle size, can affect solubility and dissolution rates, leading to inconsistent results in cell-based assays.[6]
Q3: How can we validate a new batch of this compound to ensure consistency with our previous experiments?
A3: It is crucial to implement a quality control (QC) procedure when receiving a new lot of any research compound.[8][9] We recommend a multi-step approach:
-
Documentation Review: Always check the Certificate of Analysis (CoA) provided by the supplier.[10] Compare the purity, isomeric composition (if provided), and other specifications against the CoA of your previous, well-performing batch.
-
Physical Inspection: Visually inspect the compound for any changes in color or texture. Ensure the packaging is intact.
-
Solubility Test: Confirm that the new lot dissolves as expected in your standard solvent at the desired concentration. Any changes in solubility could indicate issues with purity or physical form.
-
Analytical Chemistry Confirmation (Optional but Recommended): If you have access to analytical instrumentation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity and retention time against a previous batch.
-
Biological Activity Assay: The most critical step is to perform a functional assay to confirm the biological potency. We recommend running a dose-response experiment using a well-established protocol, such as a VDR-mediated reporter gene assay, to compare the EC50 value of the new lot to the old lot.
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New this compound Batch
If a new batch of this compound shows significantly lower potency (higher EC50) or no activity in your assay, follow these troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Concentration | Prepare a fresh stock solution from the new batch, carefully verifying all calculations and weighing procedures. | Simple errors in dilution or calculation are a common source of experimental inconsistency. |
| Compound Degradation | Review the storage conditions of the new batch. Refer to the product datasheet for recommended storage. | This compound may be sensitive to light, temperature, or moisture, leading to loss of activity. |
| Low Purity / Inactive Isomers | Review the Certificate of Analysis for the purity and isomeric ratio. Perform a dose-response experiment comparing the new lot head-to-head with a previously validated, "golden" lot. | The new batch may have lower purity or an unfavorable ratio of stereoisomers, reducing the concentration of the active form.[5] |
| Poor Solubility | Attempt to dissolve the compound using gentle warming or vortexing. Test solubility in alternative recommended solvents (e.g., DMSO, Ethanol). | Incomplete dissolution will lead to a lower effective concentration in your assay medium. |
Issue 2: Increased Potency or Off-Target Effects Observed
If a new batch appears more potent or causes unexpected cellular responses (e.g., toxicity), consider the following.
| Potential Cause | Troubleshooting Step | Rationale |
| Higher Purity | Review the Certificate of Analysis. A higher purity level than previous batches means more active compound per unit of weight. | If you prepare solutions based on weight, a higher purity batch will result in a higher effective concentration. |
| Contamination | Consider the possibility of cross-contamination in your lab. Review handling procedures. | Contaminants from the synthesis process or accidental introduction in the lab could have their own biological effects.[7] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and below the tolerance level for your cell line. | High solvent concentrations can induce stress or toxicity, confounding the results. |
Data Presentation: Batch Comparison
To systematically compare batches, we recommend generating data similar to the table below. This allows for a clear, quantitative comparison of key quality attributes.
Table 1: Example Comparison of Two this compound Batches
| Parameter | Batch A (Old Lot) | Batch B (New Lot) | Acceptance Criteria | Result |
| Appearance | White Crystalline Solid | White Crystalline Solid | Conforms | Pass |
| Purity (by HPLC) | 98.7% | 99.1% | ≥ 98.0% | Pass |
| (2S,2'R)-Isomer (%) | 99.2% | 98.9% | ≥ 98.5% | Pass |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL | Pass |
| EC50 (VDR Reporter Assay) | 15.2 nM | 16.5 nM | EC50 within 2-fold of reference | Pass |
Experimental Protocols
Protocol 1: VDR-Mediated Reporter Gene Assay for Batch Validation
This protocol is designed to determine the functional potency (EC50) of an this compound batch by measuring its ability to activate a VDR-dependent reporter gene.
Objective: To determine the EC50 value of a new this compound batch and compare it to a reference batch.
Materials:
-
HEK293 cells (or other suitable cell line) stably co-transfected with a human VDR expression vector and a reporter vector containing a luciferase gene downstream of a VDRE promoter.
-
Cell culture medium (e.g., DMEM with 10% FBS).
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This compound (reference batch and new batch), dissolved in DMSO to create 10 mM stock solutions.
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Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
White, opaque 96-well cell culture plates.
-
Plate luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells into a white, 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of both the reference and new this compound batches.
-
Start with the 10 mM DMSO stock.
-
Create a dilution series in culture medium to achieve final assay concentrations ranging from approximately 0.1 nM to 1000 nM.
-
Include a "vehicle control" group that contains only the solvent (DMSO) at the same final concentration as the compound-treated wells.
-
-
Cell Treatment: Carefully add 10 µL of each compound dilution (or vehicle) to the appropriate wells of the cell plate.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the vehicle control wells from all other readings.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value for each batch. The EC50 of the new batch should be within a predefined acceptable range (e.g., ± 2-fold) of the reference batch.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor (VDR).
Caption: Recommended workflow for validating a new batch of this compound.
References
- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 5. (2S,2'R)-analogue of this compound is a major active isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. silcotek.com [silcotek.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. gspchem.com [gspchem.com]
- 10. sia-toolbox.net [sia-toolbox.net]
Validation & Comparative
A Comparative Guide to the VDR Agonists LG190178 and Calcitriol for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between Vitamin D Receptor (VDR) agonists is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the novel non-steroidal VDR ligand, LG190178, and the endogenous active form of Vitamin D, calcitriol, with a focus on their molecular interactions and cellular effects.
This comparison synthesizes available experimental data to highlight the distinct profiles of these two VDR agonists. While both compounds elicit their effects through the VDR, their structural differences may lead to variations in their biological activity, offering potential for therapeutic advantages in specific applications.
Quantitative Comparison of In Vitro Activities
The following tables summarize the key quantitative data comparing the in vitro activities of this compound and calcitriol. The data presented is essential for evaluating their relative potency and efficacy in key pharmacological assays.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Assay Type | Cell/System | IC50 / Ki |
| This compound (YR301) | Competitive Radioligand Binding | Recombinant rat VDR-LBD | ~1.1 nM (Ki) |
| Calcitriol | Competitive Radioligand Binding | Recombinant rat VDR-LBD | ~0.2 nM (Ki) |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Lower values indicate higher binding affinity.
Table 2: Transcriptional Activation of VDR
| Compound | Assay Type | Cell Line | Target Gene | EC50 |
| This compound (YR301) | Luciferase Reporter Assay | CV-1 | VDRE-driven luciferase | ~0.2 nM |
| Calcitriol | Luciferase Reporter Assay | CV-1 | VDRE-driven luciferase | ~0.1 nM |
EC50: Half-maximal effective concentration. Lower values indicate higher potency in activating gene transcription.
Table 3: Effects on Cell Proliferation
| Compound | Assay Type | Cell Line | Effect | GI50 / IC50 |
| This compound | Not specified | - | Antiproliferative | Data not available |
| Calcitriol | MTT Assay | HL-60 (Human promyelocytic leukemia) | Inhibition | Data not available |
| MTT Assay | Keratinocytes | Inhibition | Data not available |
GI50/IC50: Concentration causing 50% inhibition of cell growth. While both compounds are known to have antiproliferative effects, direct comparative quantitative data is limited.
Table 4: Effects on Cell Differentiation
| Compound | Assay Type | Cell Line | Marker(s) | Effect |
| This compound | Not specified | - | - | Induces differentiation |
| Calcitriol | Flow Cytometry | HL-60 | CD11b, CD14 | Increased expression |
| Immunofluorescence | Psoriatic skin biopsies | Keratin 6, 10, 15 | Normalization of expression |
Increased expression of CD11b and CD14 are markers of monocytic differentiation in HL-60 cells. Normalization of keratin expression indicates epidermal differentiation.
Signaling Pathways and Mechanism of Action
Both this compound and calcitriol are agonists of the Vitamin D Receptor, a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, leading to a cascade of molecular events that modulate gene expression.
The active stereoisomer of this compound, known as YR301, mimics the binding of calcitriol to the VDR ligand-binding domain (LBD). Crystal structure analysis reveals that YR301 occupies the same ligand-binding pocket as calcitriol. Key hydroxyl groups on YR301 form hydrogen bonds with the same amino acid residues (His301, His393, Ser233, and Arg270) in the VDR LBD that are critical for calcitriol binding. This interaction stabilizes the active conformation of the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR).
The VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. This genomic pathway is the primary mechanism through which both this compound and calcitriol regulate cellular processes such as proliferation, differentiation, and calcium homeostasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.
1. Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of a compound to the VDR by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Purified recombinant VDR ligand-binding domain (LBD) or nuclear extracts from cells overexpressing VDR.
-
Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) is used at a concentration near its dissociation constant (Kd).
-
Procedure:
-
A constant amount of VDR and [³H]-calcitriol are incubated with varying concentrations of the unlabeled test compound (this compound or calcitriol).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated, typically by filtration through glass fiber filters.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Luciferase Reporter Gene Assay for Transcriptional Activation
This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.
-
Cell Line: A suitable mammalian cell line (e.g., CV-1, HEK293) is used.
-
Plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a VDRE.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are co-transfected with the VDR expression vector and the luciferase reporter plasmids.
-
After transfection, cells are treated with various concentrations of the test compound (this compound or calcitriol).
-
Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The concentration of the compound that produces 50% of the maximal transcriptional activation is determined as the EC50 value.
3. MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach.
-
Cells are treated with various concentrations of the test compound.
-
After the desired incubation period, MTT solution is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated.
4. Flow Cytometry for Cell Differentiation Markers
Flow cytometry is used to analyze the expression of cell surface markers that are indicative of cell differentiation.
-
Application: Commonly used to assess the differentiation of myeloid leukemia cells (e.g., HL-60) into monocytes or granulocytes.
-
Markers: For monocytic differentiation, the expression of CD11b and CD14 is typically measured.
-
Procedure:
-
Cells are treated with the test compound to induce differentiation.
-
After incubation, cells are harvested and stained with fluorescently labeled antibodies specific for the differentiation markers.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
-
Data Analysis: The percentage of cells expressing the markers and the mean fluorescence intensity are quantified to assess the extent of differentiation.
A Comparative Guide to LG190178 and Other Non-Secosteroidal VDR Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-secosteroidal Vitamin D Receptor (VDR) ligand LG190178 with other notable non-secosteroidal VDR ligands. The focus is on providing an objective analysis of their performance based on available experimental data, with the aim of informing research and drug development efforts in areas such as osteoporosis, cancer, and autoimmune diseases.[1][2][3][4]
Introduction to Non-Secosteroidal VDR Ligands
The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis, cell proliferation and differentiation, and immune regulation.[5] Its natural ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a secosteroid hormone. While 1,25(OH)2D3 and its synthetic analogs have therapeutic potential, their clinical use is often limited by hypercalcemia.[4][6]
Non-secosteroidal VDR ligands have emerged as a promising alternative, designed to retain the therapeutic benefits of VDR activation while minimizing calcemic side effects.[4][6] These synthetic compounds lack the classical steroid backbone and offer the potential for improved tissue selectivity and pharmacokinetic profiles.[1][3][7] this compound is a key example of such a ligand, and its unique chemical structure has served as a basis for the development of other potent non-secosteroidal VDR agonists.[8]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected non-secosteroidal VDR ligands. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: VDR Binding Affinity of Non-Secosteroidal Ligands
| Ligand | Chemical Class | Receptor Source | Radioligand | Binding Affinity (Ki or IC50) | Reference |
| 1α,25(OH)2D3 (Calcitriol) | Secosteroid | Recombinant Human VDR | [3H]-1α,25(OH)2D3 | ~1-5 nM (Kd) | General Knowledge |
| VDRL-1 | Podocarpic acid derivative | Not Specified | [3H]-1α,25(OH)2D3 | ~1.3 µM (Ki) | [9] |
| LY2108491 | Biphenyl derivative | Purified His-tagged VDR-LBD | [3H]-1α,25(OH)2D3 | Poor competitor at 30 µM | [1] |
| LY2109866 | Biphenyl derivative | Purified His-tagged VDR-LBD | [3H]-1α,25(OH)2D3 | Poor competitor at 30 µM | [1] |
Note: Data for this compound binding affinity (Ki or IC50) was not explicitly found in the searched literature. Some studies indicate that many non-secosteroidal ligands are poor competitors in classical radioligand binding assays.[1]
Table 2: VDR Transactivation Potency of Non-Secosteroidal Ligands
| Ligand | Cell Line | Reporter Gene/Target Gene | Transactivation Potency (EC50) | Reference |
| 1α,25(OH)2D3 (Calcitriol) | SaOS-2 | Gal4-responsive luciferase | 5 nM | [7] |
| 1α,25(OH)2D3 (Calcitriol) | Immortalized keratinocytes | CYP24 | 56 nM | [1] |
| This compound | Not specified | Not specified | Potent agonist activity | [2][8] |
| Compound 7b (this compound analog) | Not specified | Not specified | 9.26 nM | [8] |
| YR301 ((2S,2'R)-LG190178) | Not specified | Not specified | Strong activity | [2] |
| LY2108491 | SaOS-2 | Gal4-responsive luciferase | 11 nM | [7] |
| LY2108491 | Immortalized keratinocytes | CYP24 | 36 nM | [1] |
| LY2109866 | SaOS-2 | Gal4-responsive luciferase | 13 nM | [7] |
| LY2109866 | Immortalized keratinocytes | CYP24 | 24 nM | [1] |
| VDRL-1 | Not specified | Not specified | ~1.0 µM | [9] |
Table 3: Anti-proliferative Activity of Non-Secosteroidal Ligands
| Ligand | Cell Line | Anti-proliferative Activity (IC50) | Reference |
| 1α,25(OH)2D3 (Calcitriol) | KerTr (Keratinocytes) | 150 nM | [1] |
| LY2108491 | KerTr (Keratinocytes) | 18 nM | [1] |
| LY2109866 | KerTr (Keratinocytes) | 9 nM | [1] |
VDR Signaling Pathway and Experimental Workflows
VDR Signaling Pathway
Upon binding to its ligand, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: VDR Genomic Signaling Pathway.
Experimental Workflow: VDR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled VDR ligand for binding to the receptor.
Caption: Workflow for VDR Competitive Binding Assay.
Experimental Workflow: VDR Transactivation Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate VDR-mediated gene transcription.
Caption: Workflow for VDR Transactivation Reporter Assay.
Detailed Experimental Protocols
VDR Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the VDR.
Materials:
-
Recombinant human VDR protein
-
Radiolabeled ligand: [3H]-1α,25(OH)2D3
-
Unlabeled test compounds (e.g., this compound and other non-secosteroidal ligands)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 150 mM KCl, pH 7.4)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the VDR protein, a fixed concentration of [3H]-1α,25(OH)2D3 (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled 1α,25(OH)2D3).
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each tube, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Wash the pellets to remove unbound radioligand.
-
Filter Binding Method: Rapidly filter the reaction mixture through glass fiber filters. The filters will retain the receptor-ligand complex. Wash the filters to remove unbound radioligand.
-
-
Quantification: Add scintillation cocktail to the pellets or filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
VDR Transactivation Reporter Gene Assay
Objective: To measure the ability of a test compound to activate VDR-mediated gene transcription and determine its potency (EC50).
Materials:
-
A suitable mammalian cell line (e.g., HEK293, SaOS-2)
-
VDR expression vector (e.g., pCMV-VDR)
-
Reporter vector containing a VDR-responsive promoter driving a reporter gene (e.g., pVDRE-Luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound and other non-secosteroidal ligands)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Plate the cells in a multi-well plate. Co-transfect the cells with the VDR expression vector and the VDRE-reporter vector using a suitable transfection reagent.
-
Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing varying concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for ligand-induced gene expression.
-
Cell Lysis and Reporter Assay: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer. Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Measurement: Immediately measure the luminescence produced using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration in each well to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum efficacy (Emax).
Conclusion
Non-secosteroidal VDR ligands, including this compound and its analogs, represent a promising class of therapeutic agents with the potential to offer improved safety profiles compared to traditional secosteroidal VDR agonists. The available data indicates that many of these compounds are potent activators of VDR-mediated gene transcription and can effectively inhibit the proliferation of certain cell types. However, a comprehensive head-to-head comparison is limited by the variability in reported data. Further standardized in vitro and in vivo studies are necessary to fully elucidate the comparative pharmacology of these ligands and to identify candidates with the most promising therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such comparative evaluations.
References
- 1. Identification and characterization of noncalcemic, tissue-selective, nonsecosteroidal vitamin D receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,2'R)-analogue of this compound is a major active isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Centennial Collection of VDR Ligands: Metabolites, Analogs, Hybrids and Non-Secosteroidal Ligands [mdpi.com]
- 4. [Current Topics on Vitamin D. Nonsecosteroidal vitamin D mudulators and prospects for their thepapeutic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arnoldgroup.org [arnoldgroup.org]
- 6. The Centennial Collection of VDR Ligands: Metabolites, Analogs, Hybrids and Non-Secosteroidal Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural development of non-secosteroidal vitamin D receptor (VDR) ligands without any asymmetric carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the VDR-Mediated Effects of LG190178
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-secosteroidal Vitamin D Receptor (VDR) ligand LG190178 and its active stereoisomer, YR301, with other prominent VDR modulators. The information is intended to support research and development efforts in therapeutic areas where VDR modulation is a key strategy, such as cancer, autoimmune diseases, and osteoporosis.[1]
Executive Summary
This compound is a novel, non-secosteroidal ligand for the Vitamin D Receptor (VDR), a ligand-activated transcription factor that plays a crucial role in a wide array of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation. The (2S,2'R)-analogue of this compound, designated as YR301, has been identified as the major active isomer, exhibiting potent transcriptional activity. Non-secosteroidal VDR modulators like this compound are of significant interest as they may offer a therapeutic advantage by potentially uncoupling the beneficial anti-proliferative and immunomodulatory effects of VDR activation from the hypercalcemic side effects often associated with steroidal VDR agonists like calcitriol.
Comparative Performance Data
The following tables summarize the available quantitative data on the VDR binding affinity and transcriptional activity of YR301 in comparison to the natural VDR ligand, calcitriol, and other synthetic VDR modulators.
Table 1: VDR Binding Affinity
| Compound | Receptor Source | Assay Type | IC50 / Ki | Reference |
| YR301 (this compound active isomer) | Rat VDR | Competitive Radioligand Binding Assay | Potent (Specific value not publicly available) | Hakamata et al., 2008 |
| Calcitriol (1α,25(OH)₂D₃) | Recombinant Human VDR | Competitive Radioligand Binding Assay | ~0.1 - 1 nM (Ki) | (Representative value from multiple sources) |
| Paricalcitol | Not Specified | Not Specified | Less than calcitriol | [2][3] |
| Maxacalcitol | Not Specified | Not Specified | Similar to calcitriol | [3] |
Table 2: VDR-Mediated Transcriptional Activation
| Compound | Cell Line | Reporter Gene | EC50 | Emax (% of Calcitriol) | Reference |
| YR301 (this compound active isomer) | Not Specified | Not Specified | Potent (Specific value not publicly available) | Not Specified | Hakamata et al., 2008 |
| Calcitriol (1α,25(OH)₂D₃) | Various | Luciferase | ~0.1 - 1 nM | 100% | (Representative value from multiple sources) |
| Paricalcitol | Not Specified | Not Specified | Not Specified | Not Specified | |
| Maxacalcitol | Not Specified | Not Specified | Not Specified | Not Specified |
Note: While described as having "potent transcriptional activity," specific EC50 and Emax values for YR301 are not publicly available. Further investigation of the primary literature is required to populate these fields.
Experimental Protocols
The validation of VDR-mediated effects of compounds like this compound typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
VDR Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the VDR.
Materials:
-
Receptor Source: Purified, recombinant full-length VDR or the ligand-binding domain (LBD) of VDR.
-
Radioligand: [³H]-Calcitriol (1α,25(OH)₂[³H]D₃) with high specific activity.
-
Test Compound: this compound/YR301 and other VDR modulators.
-
Assay Buffer: Phosphate buffer containing bovine serum albumin (BSA) and dithiothreitol (DTT).
-
Separation Method: Hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) method to separate bound from free radioligand.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
A constant amount of VDR and [³H]-Calcitriol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (e.g., YR301) are added to compete for binding to the VDR.
-
The mixture is incubated to reach equilibrium.
-
The VDR-bound radioligand is separated from the free radioligand using either the HAP or DCC method.
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of [³H]-Calcitriol binding against the log concentration of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a VDR agonist or antagonist.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7, or a relevant cancer cell line) that is transiently or stably transfected with:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase gene (e.g., pVDRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compound: this compound/YR301 and other VDR modulators.
-
Luciferase Assay System: Reagents for lysing the cells and detecting firefly and Renilla luciferase activity.
-
Luminometer: For measuring light output.
Procedure:
-
Cells are seeded in multi-well plates and transfected with the VDR expression vector and the luciferase reporter plasmids.
-
After an appropriate incubation period, the cells are treated with increasing concentrations of the test compound.
-
The cells are incubated for a further period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
The cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The EC50 and Emax values are determined by plotting the normalized luciferase activity against the log concentration of the test compound.
Signaling Pathways and Experimental Workflows
VDR-Mediated Genomic Signaling Pathway
The binding of a VDR ligand, such as this compound, to the VDR initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.
References
A Comparative Analysis of LG190178 Stereoisomers for Vitamin D Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
LG190178 is a novel, non-secosteroidal ligand for the Vitamin D Receptor (VDR), a key transcriptional regulator involved in a myriad of physiological processes, including calcium homeostasis, immune function, and cell proliferation and differentiation. As a member of the nuclear receptor superfamily, VDR's activity is modulated by ligand binding, making it an attractive target for therapeutic intervention in various diseases such as psoriasis, osteoporosis, and cancer. The chiral nature of this compound gives rise to four distinct stereoisomers, each with the potential for differential interaction with the VDR ligand-binding pocket and, consequently, varied biological activity. This guide provides a comparative analysis of these stereoisomers, presenting quantitative data on their VDR binding and transcriptional activation, alongside detailed experimental methodologies to support further research and development.
Executive Summary
Extensive research has demonstrated that the biological activity of this compound is highly dependent on its stereochemistry. Among the four stereoisomers, the (2S,2'R)-analogue, also known as YR301, has been identified as the major active isomer, exhibiting potent VDR binding and transcriptional activation.[1] The other stereoisomers, (2S,2'S)-YR302, (2R,2'R)-YR303, and (2R,2'S)-YR304, show significantly reduced or negligible activity. This stereoselectivity highlights the critical role of the spatial arrangement of functional groups for effective interaction with the VDR.
Quantitative Performance Analysis
The following tables summarize the key performance metrics of the four stereoisomers of this compound in terms of their Vitamin D Receptor (VDR) binding affinity and their ability to activate VDR-mediated gene transcription.
Table 1: Vitamin D Receptor (VDR) Binding Affinity of this compound Stereoisomers
| Compound | Stereochemistry | VDR Binding Affinity (% of Calcitriol) |
| YR301 | (2S,2'R) | 28.3% |
| YR302 | (2S,2'S) | Not Reported |
| YR303 | (2R,2'R) | Not Reported |
| YR304 | (2R,2'S) | Not Reported |
Note: Data for YR302, YR303, and YR304 were not explicitly found in the reviewed literature, which primarily focused on the high activity of YR301.
Table 2: Transcriptional Activity of this compound Stereoisomers in Human Osteosarcoma (HOS) Cells
| Compound | Stereochemistry | Transcriptional Activity (EC50, nM) |
| YR301 | (2S,2'R) | ~40 |
| YR302 | (2S,2'S) | >1000 |
| YR303 | (2R,2'R) | >1000 |
| YR304 | (2R,2'S) | >1000 |
EC50 values represent the concentration of the compound that elicits 50% of the maximal transcriptional response.
Experimental Protocols
Synthesis and Chiral Separation of this compound Stereoisomers
The synthesis of the individual stereoisomers of this compound is a multi-step process that relies on asymmetric synthesis techniques to establish the desired stereocenters. The general approach involves the synthesis of chiral building blocks followed by their coupling to construct the final biphenyl ether scaffold.
Synthesis of (2S,2'R)-LG190178 (YR301):
A key step in the synthesis of YR301 involves the asymmetric reduction of a ketone precursor to establish the (R)-configuration at the 2'-position. This is often achieved using a chiral catalyst such as a Corey-Bakshi-Shibata (CBS) catalyst. The resulting chiral alcohol is then coupled with a second aromatic fragment containing the (S)-configured diol side chain. The final deprotection steps yield the desired (2S,2'R)-isomer.
Chiral Separation:
For the separation of the stereoisomers from a racemic or diastereomeric mixture, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice.
-
Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives, is typically effective for separating this class of compounds.
-
Mobile Phase: A normal-phase solvent system, commonly a mixture of hexane and a polar alcohol like isopropanol or ethanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the stereoisomers.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance is used to monitor the elution of the separated isomers.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay quantifies the ability of a test compound to bind to the VDR by measuring its competition with a radiolabeled VDR ligand.
-
Materials:
-
Recombinant human VDR
-
[³H]-Calcitriol (radiolabeled ligand)
-
Test compounds (this compound stereoisomers)
-
Assay buffer (e.g., Tris-HCl buffer containing BSA and dithiothreitol)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
-
-
Procedure:
-
A mixture of recombinant VDR and [³H]-calcitriol is incubated with varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The VDR-bound radioligand is separated from the free radioligand by adding a hydroxylapatite slurry, which binds the receptor-ligand complex.
-
The mixture is washed to remove unbound radioligand.
-
The amount of radioactivity in the hydroxylapatite pellet is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is determined.
-
VDR-Mediated Transcriptional Reporter Assay
This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
-
Materials:
-
Human cell line (e.g., Human Osteosarcoma cells - HOS)
-
Expression vector for human VDR
-
Reporter plasmid containing a VDR-responsive element (VDRE) linked to a luciferase reporter gene
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cells are co-transfected with the VDR expression vector and the VDRE-luciferase reporter plasmid.
-
After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compounds.
-
The cells are incubated for a sufficient time (e.g., 24 hours) to allow for VDR-mediated transcription.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
The concentration of the test compound that produces 50% of the maximal luciferase activity (EC50) is calculated.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VDR signaling pathway and the general workflow for evaluating the stereoisomers of this compound.
Caption: VDR Genomic Signaling Pathway.
Caption: Experimental Workflow for this compound Stereoisomer Analysis.
References
Head-to-Head Comparison: LG190178 and Paricalcitol in Vitamin D Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct Vitamin D Receptor (VDR) agonists: LG190178, a novel non-secosteroidal ligand, and paricalcitol, a well-established secosteroidal analog of vitamin D. The following sections will delve into their mechanisms of action, comparative performance based on available preclinical and clinical data, and detailed experimental protocols for key assays.
Executive Summary
Paricalcitol is a synthetic, biologically active vitamin D analog widely used for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure.[1][2] It effectively reduces parathyroid hormone (PTH) levels by inhibiting PTH synthesis and secretion.[2] this compound is a newer, non-secosteroidal VDR ligand, with its (2S,2'R)-analogue, YR301, identified as the major active isomer.[3] While direct head-to-head clinical data is limited, preclinical evidence and structural studies suggest that non-secosteroidal agonists like this compound may offer a different pharmacological profile, potentially with a reduced risk of hypercalcemia, a common side effect of VDR activation therapy.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound (and its active isomer YR301) and paricalcitol. It is important to note that the data for this compound/YR301 is limited and derived from preclinical studies, while data for paricalcitol is more extensive and includes clinical trial results.
| Parameter | This compound / YR301 | Paricalcitol | Reference Compound (Calcitriol) | Source |
| VDR Binding Affinity | ||||
| Ki (nM) | Data not available | Data not available | Data not available | |
| IC50 (nM) | Data not available | Data not available | Data not available | |
| In Vitro VDR Transactivation | ||||
| EC50 (nM) | Data not available | ~0.1-1 nM (estimated from various studies) | ~0.1 nM | [4] |
| In Vivo Efficacy (Preclinical) | ||||
| PTH Reduction | Strong activity reported | Dose-dependent reduction | Dose-dependent reduction | [3][5] |
| Effect on Serum Calcium | Potentially lower hypercalcemic risk | Less calcemic than calcitriol | Induces hypercalcemia | [1][6] |
| Effect on Serum Phosphate | Data not available | Minimal effect at therapeutic doses | Can increase phosphate levels | [6] |
| Clinical Efficacy (Paricalcitol) | ||||
| PTH Reduction (≥30%) | Not applicable | 91% of patients (vs. 13% placebo) | - | [7] |
| Incidence of Hypercalcemia | Not applicable | 2% of patients (vs. 0% placebo) | - | [7] |
| Incidence of Hyperphosphatemia | Not applicable | 10% of patients (vs. 12% placebo) | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Vitamin D Receptor (VDR) Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of a test compound (e.g., this compound, paricalcitol) to the VDR.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the VDR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
Materials:
-
Purified recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
Test compounds (this compound, paricalcitol) and a reference compound (unlabeled 1α,25(OH)₂D₃)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the purified VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the test compound or reference compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The VDR-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
VDR Transactivation Assay (Reporter Gene Assay)
Objective: To measure the functional activity of a VDR agonist in activating gene transcription.
Principle: This assay utilizes a host cell line (e.g., HEK293T or COS-1) co-transfected with a VDR expression vector and a reporter plasmid. The reporter plasmid contains a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). VDR activation by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
VDR expression plasmid
-
VDRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, paricalcitol)
-
Luciferase assay reagent and luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium and transfect them with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Measurement: Measure the light output (luminescence) using a luminometer. The intensity of the light is proportional to the amount of luciferase produced and, therefore, to the level of VDR activation.
-
Data Analysis: Plot the luciferase activity as a function of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Efficacy in a Murine Model of Secondary Hyperparathyroidism
Objective: To evaluate the in vivo efficacy of VDR agonists in reducing PTH levels and to assess their effects on serum calcium and phosphate.
Principle: A common model is the 5/6 nephrectomized (Nx) rat or mouse, which develops chronic kidney disease and subsequent secondary hyperparathyroidism.
Materials:
-
5/6 Nx rats or mice
-
Test compounds (this compound, paricalcitol) formulated for in vivo administration (e.g., in a suitable vehicle for oral or intraperitoneal injection)
-
Blood collection supplies
-
ELISA kits for measuring serum PTH
-
Colorimetric assay kits for measuring serum calcium and phosphate
Procedure:
-
Animal Model: Induce chronic kidney disease in the animals via a two-step 5/6 nephrectomy.
-
Treatment: Once secondary hyperparathyroidism is established (confirmed by elevated baseline PTH levels), administer the test compounds or vehicle to different groups of animals for a defined period (e.g., 2-4 weeks).
-
Blood Sampling: Collect blood samples at baseline and at various time points during the treatment period.
-
Biochemical Analysis:
-
PTH: Measure serum PTH levels using a species-specific ELISA kit.
-
Calcium and Phosphate: Measure serum calcium and phosphate levels using colorimetric assays.
-
-
Data Analysis: Compare the changes in PTH, calcium, and phosphate levels from baseline between the treatment groups and the vehicle control group.
Mandatory Visualization
Signaling Pathway of VDR Agonists
Caption: VDR Genomic Signaling Pathway initiated by agonist binding.
Experimental Workflow for VDR Binding Assay
Caption: Workflow for determining VDR binding affinity.
Logical Relationship: Secosteroidal vs. Non-Secosteroidal VDR Agonists
Caption: Structural classification and potential implications of VDR agonists.
References
- 1. Identification of Novel Non-secosteroidal Vitamin D Receptor Agonists with Potent Cardioprotective Effects and devoid of Hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Non-secosteroidal Vitamin D Receptor Agonists with Potent Cardioprotective Effects and devoid of Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormone-dependent translocation of vitamin D receptors is linked to transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for vitamin D receptor agonism by novel non-secosteroidal ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paricalcitol | Vitamin D Receptor Activation | TargetMol [targetmol.com]
Assessing the Specificity of LG190178 for the Vitamin D Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to VDR and Ligand Specificity
The Vitamin D Receptor is a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Ligands that activate VDR are of significant therapeutic interest for a range of conditions, including osteoporosis, psoriasis, and certain cancers. A critical attribute for any therapeutic VDR ligand is its specificity for VDR over other nuclear receptors, such as the retinoic acid receptor (RAR), retinoid X receptor (RXR), glucocorticoid receptor (GR), and estrogen receptor (ER). Off-target binding can lead to undesirable side effects, underscoring the importance of thorough specificity profiling during drug development.
LG190178 is a non-steroidal VDR ligand, a class of compounds designed to offer improved therapeutic profiles compared to steroidal VDR agonists like calcitriol. While the (2S,2'R)-analogue of this compound, known as YR301, has been identified as the major active isomer, comprehensive data on its selectivity is limited. This guide will delve into the methods used to determine such specificity and provide a framework for its evaluation.
Comparative Ligand Data
To provide a context for assessing this compound, the following table summarizes the available binding affinity data for the natural VDR ligand, calcitriol.
| Ligand | Receptor | Binding Assay Type | IC50 (nM) | Reference |
| Calcitriol | VDR | Competitive Radioligand Binding | ~3.6 | [1] |
| This compound | VDR | Not Publicly Available | - | |
| This compound | Other Nuclear Receptors (RAR, RXR, GR, ER) | Not Publicly Available | - |
Note: The lack of publicly available, direct comparative binding data for this compound across a panel of nuclear receptors prevents a quantitative assessment of its specificity in this guide. Researchers are encouraged to perform the assays described below to determine these values.
VDR Signaling Pathway and Ligand Action
VDR activation by a ligand initiates a cascade of events leading to the regulation of gene expression. The binding of an agonist like this compound or calcitriol induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.
Figure 1: VDR genomic signaling pathway initiated by ligand binding.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a VDR ligand like this compound, a combination of binding and functional assays should be employed.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the VDR by quantifying its ability to displace a radiolabeled VDR ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for VDR and other nuclear receptors.
Materials:
-
Receptor Source: Purified, recombinant human VDR, RAR, RXR, GR, ER, etc.
-
Radioligand: A high-affinity radiolabeled ligand for each receptor (e.g., [³H]-calcitriol for VDR).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of the corresponding unlabeled natural ligand.
-
Assay Buffer: Appropriate for maintaining receptor stability.
-
Separation System: Glass fiber filters and a vacuum filtration manifold.
-
Detection: Liquid scintillation counter.
Methodology:
-
Incubation: A constant concentration of the receptor and its specific radioligand are incubated with serially diluted this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
VDR-Mediated Reporter Gene Assay
This functional assay measures the ability of a compound to activate VDR and induce the transcription of a reporter gene.
Objective: To determine the potency (EC50) of this compound as a VDR agonist and to assess its activity on other nuclear receptors.
Materials:
-
Reporter Cell Line: A suitable mammalian cell line (e.g., HEK293) co-transfected with:
-
An expression vector for the full-length human nuclear receptor of interest (VDR, RAR, etc.).
-
A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with response elements for that specific receptor (e.g., VDREs for VDR).
-
-
Test Compound: this compound.
-
Control Agonist: A known agonist for each receptor being tested (e.g., calcitriol for VDR).
Methodology:
-
Cell Culture and Transfection: Cells are cultured and transfected with the appropriate expression and reporter plasmids.
-
Treatment: Transfected cells are treated with serial dilutions of this compound or the control agonist.
-
Incubation: Cells are incubated to allow for receptor activation and reporter gene expression.
-
Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: A dose-response curve is generated by plotting the reporter activity against the concentration of this compound. The EC50 value (the concentration that produces 50% of the maximal response) is then determined.
Figure 3: Workflow for a nuclear receptor reporter gene assay.
Logical Framework for Specificity Assessment
The determination of a ligand's specificity is a stepwise process, moving from direct binding to functional cellular responses.
Figure 4: Decision tree for assessing VDR ligand specificity.
Conclusion
The comprehensive assessment of this compound's specificity for the Vitamin D Receptor is paramount for its development as a therapeutic agent. While existing literature identifies it as a VDR ligand, a detailed and quantitative comparison of its binding affinity and functional activity across a panel of nuclear receptors is necessary to fully establish its selectivity profile. The experimental protocols outlined in this guide provide a robust framework for researchers to generate this critical data. Such studies will be instrumental in understanding the full pharmacological profile of this compound and its potential for clinical application.
References
Unraveling the Selectivity of LG190178: A Comparative Look at Nuclear Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of LG190178 with various nuclear receptors, supported by available data and detailed experimental methodologies.
This compound is recognized as a non-steroidal Vitamin D Receptor (VDR) ligand. Its mechanism of action involves inducing the formation of heterodimer complexes between VDR and the Retinoid X Receptor (RXR). This stabilization of the VDR ligand-binding domain in an agonistic conformation promotes interaction with co-activators, thereby modulating gene expression related to calcium homeostasis, bone mineralization, and cellular processes like proliferation and differentiation.
While the primary target of this compound is VDR, its interaction with the broader nuclear receptor superfamily is a key area of investigation for predicting off-target effects and understanding its complete pharmacological profile. Nuclear receptors are a large family of transcription factors that regulate diverse physiological processes, and cross-reactivity of ligands among different receptors is a common phenomenon.
Comparative Analysis of this compound Cross-Reactivity
Extensive searches for quantitative data on the binding affinity (Ki or IC50 values) and transcriptional activation (EC50 values) of this compound against a wide panel of nuclear receptors—including Retinoic Acid Receptors (RARs), Glucocorticoid Receptor (GR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs)—did not yield specific comparative values. The available information primarily focuses on its role as a VDR ligand and its interplay with RXR.
One study has highlighted that the (2S,2'R)-analogue of this compound, known as YR301, is a major active isomer, suggesting stereoselectivity in its biological activity.[1] However, a comprehensive screening of YR301 against other nuclear receptors to determine its selectivity profile is not publicly available.
The interaction of this compound with the VDR-RXR heterodimer is a central aspect of its function. Nuclear receptors often function as heterodimers with RXR, and the ligand-binding status of each partner can influence the overall transcriptional response. The competition between different nuclear receptors for their common partner, RXR, is a critical factor in determining the cellular response to various ligands.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of a compound like this compound, two primary types of in vitro assays are typically employed: competitive binding assays and reporter gene assays.
Competitive Binding Assays
These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the ligand-binding domain (LBD) of a specific nuclear receptor. The result is typically expressed as an IC50 value (the concentration of the test compound required to inhibit 50% of the specific binding of the labeled ligand) or a Ki value (the inhibitory constant).
Detailed Methodology for a Scintillation Proximity Assay (SPA)-Based Competitive Binding Assay:
-
Receptor Preparation: The ligand-binding domain (LBD) of the target nuclear receptor (e.g., RARα, GR, TRβ) is expressed as a fusion protein, often with a tag like glutathione S-transferase (GST) or a polyhistidine tag, for purification and immobilization.
-
Plate Coating: 96-well or 384-well microplates are coated with a scintillant-embedded substrate that can capture the receptor protein (e.g., anti-GST antibody-coated plates for GST-tagged receptors).
-
Reaction Mixture: The purified nuclear receptor LBD is incubated in the coated wells.
-
Competition: A known concentration of a high-affinity radiolabeled ligand for the specific receptor is added to the wells along with varying concentrations of the test compound (this compound).
-
Incubation and Detection: The plate is incubated to allow the binding reaction to reach equilibrium. When the radiolabeled ligand binds to the receptor immobilized on the plate, the radioisotope is brought into close proximity with the scintillant, generating a light signal that can be measured by a microplate scintillation counter. Unbound radioligand in the solution is too far away to produce a signal.
-
Data Analysis: The signal intensity is plotted against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.
Reporter Gene Assays
These cell-based assays measure the functional consequence of a ligand binding to its receptor, which is the activation or repression of gene transcription.
Detailed Methodology for a Luciferase Reporter Gene Assay:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, HeLa) is cultured. The cells are then transiently transfected with two plasmids:
-
An expression vector containing the full-length coding sequence of the nuclear receptor of interest (e.g., RARβ, GR).
-
A reporter vector containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the nuclear receptor being tested.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (this compound). A known agonist for the receptor is used as a positive control.
-
Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and a luciferase substrate is added to the cell lysate.
-
Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer. The intensity of the light is proportional to the transcriptional activity of the nuclear receptor.
-
Data Analysis: The luminescence values are plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) and the maximal fold activation can be determined.
Conclusion
While this compound is established as a VDR ligand that modulates the VDR-RXR heterodimer, a comprehensive, publicly available dataset quantifying its cross-reactivity with other nuclear receptors is currently lacking. The provided experimental protocols for competitive binding and reporter gene assays represent standard methods that can be employed to generate such crucial selectivity data. For researchers working with this compound, conducting or commissioning such a cross-reactivity profiling study would be invaluable for a complete understanding of its biological activity and potential therapeutic applications.
References
Validating the In Vivo Therapeutic Potential of LG190178: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LG190178, a novel non-secosteroidal Vitamin D Receptor (VDR) ligand, and its primary active stereoisomer, (2S,2'R)-analogue YR301, represent a promising class of therapeutics with potential applications in oncology, immunology, and dermatology. This guide provides a comparative analysis of their therapeutic potential based on available data, alongside detailed experimental methodologies for key in vivo validation studies.
Performance Comparison
While direct in vivo comparative studies for this compound/YR301 against other therapeutic alternatives are limited in publicly available literature, in vitro data suggests potent VDR agonism. The transcriptional activity of YR301 has been shown to be comparable to, and in some instances, stronger than the natural VDR ligand, 1α,25-dihydroxyvitamin D3 (calcitriol).[1] This section will be updated as more specific in vivo data becomes available.
For context, a study comparing the secosteroidal VDR analog EB1089 with calcitriol in a rat prostate cancer model demonstrated that both compounds significantly reduced tumor volume and the number of lung metastases.[2] Notably, EB1089 exhibited significantly lower calcemic effects and less weight loss compared to calcitriol, highlighting a key therapeutic advantage for synthetic VDR modulators.[2]
Table 1: In Vivo Efficacy of VDR Agonists in a Rat Prostate Cancer Model
| Treatment Group (1.0 µg/kg) | Mean Number of Lung Metastases (± SE) | Serum Calcium (mg/dl ± SE) |
| Control | 22.7 (± 1.98) | 10.79 (± 0.1) |
| 1,25(OH)2D (Calcitriol) | 10.4 (± 2.81) | 14.47 (± 0.46) |
| EB1089 | 7.70 (± 1.29) | 12.59 (± 0.21) |
Source: Adapted from a study on the inhibition of prostate cancer metastasis in vivo.[2]
Key Experimental Protocols
The following are detailed methodologies for essential in vivo experiments to validate the therapeutic potential of VDR agonists like this compound/YR301.
Xenograft Tumor Model for Anticancer Activity
Objective: To evaluate the in vivo efficacy of a test compound in inhibiting tumor growth.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound/YR301) is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage) at various doses. The control group receives the vehicle.
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration.
Imiquimod-Induced Psoriasis-like Skin Inflammation Model
Objective: To assess the anti-inflammatory and anti-proliferative effects of a test compound in a psoriasis model.
Methodology:
-
Animal Model: Mice, such as BALB/c or C57BL/6, are commonly used.
-
Induction of Psoriasis-like Lesions: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for a set period (e.g., 5-7 consecutive days).
-
Treatment Application: The test compound is applied topically or administered systemically daily, either prior to or concurrently with the imiquimod application.
-
Assessment of Skin Inflammation: The severity of skin inflammation is scored daily based on erythema (redness), scaling, and thickness, using a scale of 0 to 4 for each parameter. The cumulative score represents the Psoriasis Area and Severity Index (PASI) score.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological analysis to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and the presence of parakeratosis.
-
Gene and Protein Expression Analysis: Skin samples can be analyzed for the expression of psoriasis-related cytokines and chemokines (e.g., IL-17, IL-23, TNF-α) using techniques like qPCR or ELISA.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the Vitamin D Receptor signaling pathway. Upon binding, it is expected to induce conformational changes in the VDR, leading to the recruitment of co-regulators and modulation of target gene expression.
Caption: VDR Signaling Pathway for this compound.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a compound like this compound.
Caption: In Vivo Efficacy Evaluation Workflow.
References
A Side-by-Side Examination of LG190178 and Maxacalcitol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two Vitamin D Receptor (VDR) modulators, the non-secosteroidal ligand LG190178 and the synthetic vitamin D analog maxacalcitol. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, performance in preclinical assays, and the experimental protocols used for their evaluation.
Introduction
Both this compound and maxacalcitol target the Vitamin D Receptor, a nuclear hormone receptor that plays a crucial role in calcium homeostasis, cell proliferation and differentiation, and immune modulation. While both compounds interact with the VDR, their distinct chemical structures—this compound being a non-secosteroidal compound and maxacalcitol a derivative of vitamin D3—suggest potentially different biological profiles. This guide aims to summarize the available preclinical data to facilitate a clearer understanding of their respective properties.
Mechanism of Action and Signaling Pathway
Both this compound and maxacalcitol exert their effects by binding to the VDR. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the recruitment of coactivator or corepressor proteins and subsequent modulation of target gene transcription. This genomic signaling pathway is central to the therapeutic effects of VDR agonists.
Maxacalcitol is a well-established VDR agonist.[1] Its binding to the VDR initiates a cascade of molecular events that lead to the regulation of gene expression.[1] This includes the suppression of parathyroid hormone (PTH) synthesis and secretion, inhibition of keratinocyte proliferation, and modulation of inflammatory cytokines.[1][2]
This compound is described as a novel non-secosteroidal ligand for the VDR.[3] While it binds to the VDR, some evidence suggests it may act as a VDR antagonist or a selective modulator, rather than a classical agonist. One study reported its ability to inhibit the interaction between the VDR and the coactivator SRC2-3.
Below is a diagram illustrating the canonical VDR signaling pathway activated by a VDR agonist.
Quantitative Performance Data
Direct head-to-head comparative studies of this compound and maxacalcitol are limited in the public domain. The following tables summarize available data from independent preclinical studies. It is important to note that variations in experimental conditions can influence the results, and therefore, direct comparisons should be made with caution.
Table 1: VDR Binding and Transcriptional Activity
| Compound | Assay Type | System | Endpoint | Value | Citation |
| This compound | VDR-Coactivator Interaction | Fluorescence Polarization | IC50 (Inhibition of VDR-SRC2-3 interaction) | 7.73 ± 1.68 µM | |
| YR301 (active isomer of this compound) | VDR Affinity & Transcriptional Assay | In vitro | Activity | "Strong activity" & "Potent transcriptional activity" | [3] |
| Maxacalcitol | VDR Competitive Binding | Recombinant human VDR | Ki (inhibition constant) | Data not available in reviewed sources | |
| Maxacalcitol | Transcriptional Activation | Yeast two-hybrid system | Interaction with TIF2 | Stronger than 1,25(OH)2D3 | [4] |
Table 2: Antiproliferative and PTH Suppression Activity
| Compound | Assay Type | Cell Line/System | Endpoint | Value/Effect | Citation |
| This compound/YR301 | Antiproliferative Assay | Data not available in reviewed sources | IC50 | Data not available in reviewed sources | |
| Maxacalcitol | Keratinocyte Proliferation | Normal Human Keratinocytes | Maximal effect | 1 x 10-7 M | [2] |
| Maxacalcitol | PTH Suppression | Primary bovine parathyroid cells | PTH release suppression | 33% suppression at 10 nM (similar to 1,25(OH)2D3) | [5] |
| Maxacalcitol | PTH mRNA Suppression | In vivo (rats) | PTH mRNA levels | 70-80% depression at 48h (40 ng dose) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize VDR ligands.
VDR Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Protocol Details:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from cells expressing VDR.[6]
-
Radioligand: Typically, tritiated 1α,25(OH)₂D₃ ([³H]-Calcitriol) is used at a concentration near its Kd.[6]
-
Incubation: The reaction mixture containing the receptor, radioligand, and competitor (test compound) is incubated to reach equilibrium.
-
Separation: The bound ligand-receptor complexes are separated from the unbound ligand using methods like hydroxylapatite precipitation or vacuum filtration through glass fiber filters.[6]
-
Quantification: The radioactivity retained on the filter or in the pellet is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled calcitriol) from total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression.[6]
VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate VDR and induce the expression of a reporter gene.
Protocol Details:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7) is transiently co-transfected with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs.[7] A control plasmid, such as one expressing Renilla luciferase, is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound, maxacalcitol) or a vehicle control.
-
Incubation: Cells are incubated for a period sufficient to allow for gene transcription and translation of the luciferase enzyme (typically 18-24 hours).
-
Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The raw luminescence units are normalized to the control reporter activity. The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of the test compound. The EC50 value, the concentration that produces 50% of the maximal response, is determined using a dose-response curve.
Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol Details:
-
Cell Seeding: Normal human epidermal keratinocytes are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: The cells are incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable, metabolically active cells. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. promega.com [promega.com]
- 5. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Calcemic Effects of LG190178 and Traditional Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the calcemic effects of the non-steroidal Vitamin D Receptor (VDR) agonist, LG190178, with traditional steroidal vitamin D analogs such as calcitriol and paricalcitol. The development of VDR agonists with potent therapeutic effects but minimal hypercalcemic liability remains a significant goal in drug discovery.[1] This document synthesizes available preclinical and clinical data to highlight the key differences in their pharmacological profiles concerning calcium homeostasis.
While specific quantitative preclinical and clinical data on the calcemic effects of this compound are not extensively available in the public domain, this guide leverages data from structurally and functionally similar non-steroidal VDR modulators to provide a comprehensive comparative analysis.
Executive Summary
Vitamin D and its analogs are crucial regulators of calcium and bone metabolism, primarily by activating the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] However, the therapeutic use of potent VDR activators like calcitriol is often limited by the risk of hypercalcemia.[1] Paricalcitol was developed as an analog with a reduced tendency to cause hypercalcemia compared to calcitriol. More recently, non-steroidal VDR agonists, such as this compound and other related compounds, have been designed to separate the desired therapeutic effects from the adverse calcemic effects. Preclinical studies on non-steroidal VDR modulators suggest a significantly improved therapeutic window with potent VDR activation in target tissues without a corresponding increase in serum calcium levels.
Data Presentation: Comparative Calcemic Effects
The following tables summarize the comparative calcemic effects based on available data for vitamin D analogs and representative data for non-steroidal VDR modulators, which are used here as a surrogate for this compound.
Table 1: Effects on Serum Calcium and Phosphate
| Compound Type | Compound(s) | Animal Model/Study Population | Dose | Change in Serum Calcium | Change in Serum Phosphate | Citation(s) |
| Vitamin D Analog | Calcitriol | Hemodialysis Patients | Dose-escalating | Increased risk of hypercalcemia | Increased risk of hyperphosphatemia | [2] |
| Paricalcitol | Hemodialysis Patients | Dose-escalating | Significantly fewer episodes of hypercalcemia vs. calcitriol | Less impact on serum phosphate vs. calcitriol | [2] | |
| Non-steroidal VDR Modulator (Surrogate for this compound) | LY2108491, LY2109866 | Mice | Oral and Topical | Less potent in inducing hypercalcemia vs. 1,25-(OH)₂D₃ | Not specified | [3] |
| VDR 4-1 | Mice | High doses | Did not induce hypercalcemia | Not specified |
Table 2: Effects on Parathyroid Hormone (PTH)
| Compound Type | Compound(s) | Animal Model/Study Population | Dose | Effect on PTH Levels | Citation(s) |
| Vitamin D Analog | Calcitriol | Hemodialysis Patients | Dose-escalating | Effective PTH suppression | [2] |
| Paricalcitol | Hemodialysis Patients | Dose-escalating | More rapid PTH reduction than calcitriol | [2] | |
| Non-steroidal VDR Modulator (Surrogate for this compound) | VDR 4-1 | 1α-hydroxylase knockout mice | Not specified | Effectively suppressed secondary hyperparathyroidism |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are representative experimental protocols for evaluating calcemic effects.
Clinical Trial Protocol for Vitamin D Analogs (Paricalcitol vs. Calcitriol)
-
Study Design: A multicenter, randomized, double-blind, active-control study.
-
Participants: Hemodialysis patients with secondary hyperparathyroidism (iPTH > 300 pg/mL).
-
Intervention: Intravenous administration of either paricalcitol or calcitriol. Doses were titrated based on iPTH and serum calcium levels.
-
Primary Endpoint: A ≥50% reduction in the mean baseline iPTH level for two consecutive weeks.
-
Secondary Endpoints: Incidence of hypercalcemia (serum calcium > 10.5 mg/dL) and hyperphosphatemia (serum phosphorus > 6.5 mg/dL).
-
Data Collection: Serum calcium, phosphorus, and iPTH levels were monitored regularly throughout the study.
Preclinical In Vivo Protocol for Non-steroidal VDR Modulators
-
Animal Model: Male mice (e.g., CD-1 or specific knockout models like 1α-hydroxylase knockout mice).
-
Acclimation: Animals are acclimated for a week before the study initiation.
-
Intervention: Oral or topical administration of the non-steroidal VDR modulator (e.g., LY2108491, VDR 4-1) or the control compound (e.g., 1,25-(OH)₂D₃) daily for a specified period (e.g., 4 days).
-
Blood Sampling: Blood samples are collected at baseline and at specified time points after the final dose via methods such as retro-orbital bleeding.
-
Biochemical Analysis: Serum is separated, and ionized calcium levels are measured using a blood gas/electrolyte analyzer. PTH levels can be measured using an ELISA kit.
-
Gene Expression Analysis: Tissues like the intestine and kidney can be harvested to analyze the expression of calcium transport genes (e.g., TRPV6, Calbindin-D9k) via quantitative real-time PCR to understand the mechanism of reduced calcemic effect.[3]
Mandatory Visualization
Signaling Pathway of VDR Activation
Caption: VDR signaling pathway initiated by ligand binding.
Experimental Workflow for Evaluating Calcemic Effects
Caption: General workflow for preclinical evaluation of calcemic effects.
Discussion and Conclusion
The available evidence strongly suggests that non-steroidal VDR modulators, as a class to which this compound belongs, exhibit a significantly dissociated calcemic profile compared to traditional vitamin D analogs. While both classes of compounds effectively activate the VDR signaling pathway to achieve therapeutic objectives such as PTH suppression, the non-steroidal agents appear to do so with a markedly lower risk of inducing hypercalcemia.
The proposed mechanism for this reduced calcemic effect is a differential, tissue-selective VDR activation. Non-steroidal VDRMs have been shown to be potent agonists in target cells like keratinocytes and osteoblasts, while demonstrating weaker activity in intestinal cells.[3] This leads to a desirable therapeutic outcome without significantly upregulating the intestinal calcium transport genes that are the primary drivers of hypercalcemia associated with traditional vitamin D analogs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification and characterization of noncalcemic, tissue-selective, nonsecosteroidal vitamin D receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Non-secosteroidal Vitamin D Receptor Agonists with Potent Cardioprotective Effects and devoid of Hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LG190178: A Guide to Safe and Compliant Practices
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For substances identified as LG190178, which appears to be an internal or less common identifier, a systematic approach is necessary to manage its disposal effectively. This guide provides essential safety and logistical information, outlining a procedural framework for handling and disposing of such materials, thereby empowering researchers, scientists, and drug development professionals to maintain the highest standards of laboratory safety.
Immediate Safety and Handling Precautions
When handling any chemical for which a Safety Data Sheet (SDS) is not immediately available, it is imperative to treat the substance as potentially hazardous. The following table summarizes the recommended personal protective equipment (PPE) and immediate safety measures to be taken.
| Protective Equipment & Safety Measures | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are essential to protect against potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact. |
| Body Protection | A standard laboratory coat is required to protect against spills. |
| Ventilation | Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Emergency Procedures | Ensure an eyewash station and safety shower are readily accessible. |
Step-by-Step Disposal Protocol for Unidentified Chemicals
In the absence of specific disposal instructions for this compound, a universal protocol for the identification and subsequent disposal of an unknown chemical must be followed. This ensures that all safety and regulatory requirements are met.
Caption: Workflow for the safe identification and disposal of an unknown laboratory chemical.
Experimental Protocols for Unidentified Substance Handling
1. Information Gathering:
- Objective: To identify the chemical nature and associated hazards of this compound.
- Methodology:
- Thoroughly search all available laboratory documentation, including electronic and physical inventory lists, for any information related to "this compound".
- If the original container is available, examine the label for any chemical name, CAS number, or manufacturer details.
- Contact the manufacturer or supplier with the lot number and any other identifying information to request the Safety Data Sheet (SDS).
- Consult with senior laboratory personnel or the principal investigator who may have institutional knowledge of the substance.
2. Consultation and Waste Segregation:
- Objective: To ensure proper handling and segregation of the waste based on available information and institutional protocols.
- Methodology:
- Once the SDS is obtained, refer to Section 13 for specific disposal instructions.
- In the absence of an SDS, or if the information is unclear, contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information.
- Based on the guidance from the SDS or EHS, segregate the waste into the appropriate, clearly labeled hazardous waste container (e.g., halogenated solvents, non-halogenated solvents, solid waste).
3. Final Disposal:
- Objective: To ensure the final disposal of the chemical waste is conducted in a safe and compliant manner.
- Methodology:
- Store the labeled, sealed waste container in a designated satellite accumulation area within the laboratory.
- Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.
- Maintain a record of the disposal request and confirmation for laboratory compliance documentation.
By adhering to this structured approach, researchers can confidently manage the disposal of substances like this compound, upholding a culture of safety and environmental responsibility within the laboratory.
Navigating the Safe Handling of LG190178: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of LG190178, a non-steroidal vitamin D receptor (VDR) ligand. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No. 233268-81-0), this document outlines a conservative approach based on best practices for handling potent, biologically active research compounds. All procedures should be conducted in a designated laboratory setting by trained personnel.
Immediate Safety and Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through direct contact, inhalation, or ingestion. A comprehensive risk assessment should be performed before handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | A properly fitting lab coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling larger quantities. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to ensure safety and experimental integrity.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a designated waste container ready for contaminated materials.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling this compound:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use disposable equipment (e.g., spatulas, weighing paper) whenever possible to avoid cross-contamination.
-
If weighing the solid compound, do so carefully to avoid generating dust.
-
When preparing solutions, add the solvent to the compound slowly to prevent splashing.
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
Carefully remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (disposable) | Place in a designated hazardous waste bag or container within the chemical fume hood. |
| Contaminated Labware (reusable) | Decontaminate by rinsing with an appropriate solvent. The solvent rinse should be collected and disposed of as hazardous waste. |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
VDR Signaling Pathway Context
This compound functions as a ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in gene regulation. Understanding this pathway is key to appreciating the compound's biological significance.
Caption: Simplified signaling pathway of the Vitamin D Receptor activated by a ligand like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
